Asterriquinol D dimethyl ether
Description
3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole has been reported in Aspergillus sclerotiorum and Phoma herbarum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(1H-indol-3-yl)-2,3,5,6-tetramethoxyphenyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-29-23-21(17-13-27-19-11-7-5-9-15(17)19)25(31-3)26(32-4)22(24(23)30-2)18-14-28-20-12-8-6-10-16(18)20/h5-14,27-28H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKDFRJCVQJIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)C2=CNC3=CC=CC=C32)OC)OC)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Asterriquinol D Dimethyl Ether: Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asterriquinol D dimethyl ether is a fungal metabolite belonging to the asterriquinone class of compounds. These natural products have garnered significant interest within the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, detailed experimental protocols for isolation and characterization, and the known biological activities of this compound, with a focus on its interaction with key signaling pathways.
Natural Source
This compound is a secondary metabolite produced by several species of fungi, primarily within the genus Aspergillus. It has been successfully isolated and identified from the following fungal strains:
-
Aspergillus kumbius : An Australian soil fungus, identified as a significant producer of this compound.[1]
-
Aspergillus terreus : This species is a known source of a variety of bioactive secondary metabolites, including the asterriquinone family.
-
Aspergillus candidus : Another species of Aspergillus from which asterriquinones have been isolated.
-
Penicillium citreonigrum : This fungus has also been reported as a source of this compound.
Quantitative Data
The biological activity of this compound has been quantified against specific cell lines and pathogens. The following table summarizes the available data.
| Compound | Assay | Cell Line/Organism | IC50 | Reference |
| This compound | Cytotoxicity Assay | Mouse Myeloma NS-1 | 28 µg/mL | [2][3] |
| This compound | Antiprotozoal Assay | Tritrichomonas foetus | - | [3] |
Experimental Protocols
The following protocols are based on methodologies reported for the isolation and characterization of asterriquinones from fungal cultures, with specific details adapted from the study of Aspergillus kumbius.
Fungal Cultivation
-
Organism : Aspergillus kumbius (FRR6049)
-
Media : A variety of solid media can be used to support the production of secondary metabolites. A suitable medium consists of (g/L): Glucose (10), Peptone (5), Yeast Extract (3), Malt Extract (3), and Agar (20) in distilled water.
-
Incubation : Cultures are maintained at 25°C in the dark for 14 days to allow for sufficient growth and metabolite production.
Extraction of Secondary Metabolites
-
Harvesting : The fungal mycelium and agar from the culture plates are diced and transferred to a suitable extraction vessel.
-
Solvent Extraction : An equal volume of a mixture of ethyl acetate and methanol (e.g., 1:1 v/v) is added to the vessel.
-
Homogenization : The mixture is thoroughly homogenized to ensure efficient extraction of the metabolites.
-
Filtration : The homogenate is filtered to separate the solid fungal mass from the liquid extract.
-
Solvent Removal : The organic solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Isolation and Purification of this compound
-
Initial Fractionation : The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC) : Fractions containing the compound of interest are further purified by reversed-phase HPLC.
-
Column : A C18 column is typically used.
-
Mobile Phase : A gradient of acetonitrile and water is a common mobile phase. The specific gradient profile should be optimized to achieve the best separation.
-
Detection : A photodiode array (PDA) detector is used to monitor the elution of compounds, with the characteristic UV absorbance of asterriquinones aiding in their identification.
-
-
Structure Elucidation : The purified this compound is characterized using standard spectroscopic techniques, including:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the chemical structure.
-
Signaling Pathway Inhibition
The asterriquinone class of compounds has been shown to inhibit the interaction between the Epidermal Growth Factor Receptor (EGFR) and the Growth factor receptor-bound protein 2 (Grb2). This interaction is a critical step in the activation of the Ras-MAPK signaling pathway, which is often dysregulated in cancer.
EGFR-Grb2-Ras-MAPK Signaling Pathway
The following diagram illustrates the canonical EGFR-Grb2-Ras-MAPK signaling pathway. The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues on its intracellular domain. Grb2, an adaptor protein containing an SH2 domain, recognizes and binds to these phosphotyrosine residues. This recruitment of Grb2 brings the Son of Sevenless (SOS) protein to the plasma membrane, where it acts as a guanine nucleotide exchange factor (GEF) for Ras. SOS facilitates the exchange of GDP for GTP on Ras, leading to its activation. Activated Ras then initiates a downstream phosphorylation cascade involving RAF, MEK, and ERK (MAPK), ultimately leading to changes in gene expression that promote cell proliferation, differentiation, and survival.
Caption: EGFR-Grb2-Ras-MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Grb2 Binding Inhibition
A common method to assess the inhibition of the Grb2-EGFR interaction is a competitive binding assay, often utilizing techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or fluorescence polarization.
-
Reagent Preparation :
-
Recombinant Grb2 protein (specifically the SH2 domain).
-
A biotinylated phosphopeptide corresponding to the Grb2 binding site on EGFR.
-
Streptavidin-coated microplates.
-
A detection antibody conjugated to an enzyme (e.g., HRP).
-
Test compound (this compound) at various concentrations.
-
-
Assay Procedure :
-
The streptavidin-coated plates are incubated with the biotinylated phosphopeptide.
-
The plates are washed to remove unbound peptide.
-
A mixture of the Grb2-SH2 domain and the test compound (or vehicle control) is added to the wells and incubated.
-
The plates are washed again to remove unbound Grb2.
-
The detection antibody is added, which binds to the captured Grb2.
-
After another washing step, a substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or fluorescent) is measured.
-
-
Data Analysis : The signal intensity is inversely proportional to the binding of the test compound. The IC50 value, representing the concentration of the inhibitor that displaces 50% of the bound Grb2, is calculated.
Caption: Experimental workflow for a Grb2-EGFR binding inhibition assay.
References
Unlocking the Pharmacopoeia of Aspergillus kumbius: A Technical Guide to Its Secondary Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fungal kingdom represents a vast and largely untapped reservoir of novel bioactive compounds. Within the diverse genus Aspergillus, numerous species are well-documented producers of a wide array of secondary metabolites with significant pharmacological potential. While species such as Aspergillus fumigatus and Aspergillus niger have been extensively studied, many others, including Aspergillus kumbius, remain relatively unexplored. This technical guide provides a comprehensive framework for the systematic investigation of the secondary metabolome of Aspergillus kumbius. Drawing upon established methodologies for the Aspergillus genus, this document outlines detailed protocols for cultivation, extraction, isolation, characterization, and bioactivity screening of its secondary metabolites. Furthermore, it delves into the underlying biosynthetic pathways and their regulation, offering a roadmap for the discovery and development of novel therapeutic agents from this promising fungal species.
Introduction to Aspergillus kumbius and its Therapeutic Potential
Aspergillus kumbius, a filamentous fungus isolated from soil, has demonstrated potential in producing secondary metabolites with notable biological activities. Preliminary studies have indicated that extracts from A. kumbius possess both antitumor and antimicrobial properties, suggesting a rich and uncharacterized secondary metabolome.[1] The exploration of such lesser-studied species is crucial for the discovery of novel chemical scaffolds that can address the growing challenges of drug resistance and the need for new therapeutic interventions. This guide serves as a comprehensive resource for researchers aiming to unlock the chemical diversity and therapeutic potential of Aspergillus kumbius.
Cultivation and Optimization of Secondary Metabolite Production
The production of secondary metabolites in fungi is highly dependent on cultivation conditions. Optimization of these parameters is a critical first step to induce and enhance the biosynthesis of target compounds. The "One Strain, Many Compounds" (OSMAC) approach is a fundamental strategy in this endeavor, involving the systematic variation of culture conditions to explore the full metabolic potential of a fungal strain.[2]
Culture Media
A variety of liquid and solid media can be employed for the cultivation of Aspergillus kumbius. The choice of medium can significantly influence the profile of secondary metabolites produced.
Table 1: Commonly Used Fungal Culture Media
| Medium Name | Composition | Typical Application |
| Potato Dextrose Broth/Agar (PDB/PDA) | Potato Extract, Dextrose, Agar (for solid) | General purpose growth and secondary metabolite production. |
| Yeast Extract Sucrose (YES) Agar | Yeast Extract, Sucrose, Agar | Often used to promote mycotoxin and other secondary metabolite production. |
| Czapek-Dox Agar | Sucrose, Sodium Nitrate, Dipotassium Phosphate, Magnesium Sulfate, Potassium Chloride, Ferrous Sulfate, Agar | A defined medium useful for studying the effects of specific nutrients. |
| Malt Extract Broth/Agar (MEB/MEA) | Malt Extract, Peptone, Dextrose, Agar (for solid) | Widely used for the cultivation of fungi. |
Fermentation Parameters
Beyond the choice of media, several physical and chemical parameters of the fermentation process must be optimized.
Table 2: Key Fermentation Parameters for Optimization
| Parameter | Range/Options | Rationale |
| Temperature | 25-37°C | Secondary metabolism can be temperature-dependent.[3][4] |
| pH | 4.0 - 8.0 | Influences enzyme activity and nutrient uptake. |
| Aeration | Static or Shaking (e.g., 150-250 rpm) | Oxygen availability is critical for many biosynthetic pathways. |
| Incubation Time | 7 - 28 days | Secondary metabolite production often occurs in the stationary phase of growth. |
| Carbon Source | Glucose, Sucrose, Maltose, etc. | Different carbon sources can trigger different metabolic pathways. |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium, Nitrate | The type and concentration of nitrogen can regulate secondary metabolism.[5] |
Experimental Workflow for Cultivation
The following diagram illustrates a typical workflow for the cultivation of Aspergillus kumbius for secondary metabolite production.
Extraction and Isolation of Secondary Metabolites
Following cultivation, the next crucial step is the efficient extraction and subsequent isolation of the secondary metabolites from the fungal biomass and culture medium.
Extraction Protocols
The choice of extraction solvent is critical and depends on the polarity of the target compounds. A multi-solvent extraction approach is often employed to capture a broad spectrum of metabolites.
Protocol 3.1: Solvent Extraction from Liquid Culture
-
Separate the mycelial biomass from the culture broth by filtration.
-
Culture Broth Extraction:
-
Extract the filtered broth sequentially with solvents of increasing polarity, for example, ethyl acetate followed by n-butanol.
-
For each solvent, mix equal volumes of the broth and solvent in a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the organic layer and repeat the extraction process on the aqueous layer.
-
Combine the respective organic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
-
Mycelial Extraction:
-
The mycelial mat is typically freeze-dried and ground to a fine powder.
-
The powdered mycelium is then extracted with a solvent such as methanol or a mixture of chloroform and methanol.[6]
-
The extraction can be performed by maceration or sonication.
-
The solvent is then filtered and evaporated to yield the crude mycelial extract.
-
Isolation and Purification
The crude extracts are complex mixtures that require further separation to isolate individual compounds. Chromatographic techniques are the cornerstone of this purification process.
Table 3: Chromatographic Techniques for Isolation of Fungal Metabolites
| Technique | Principle | Application |
| Silica Gel Column Chromatography | Adsorption chromatography based on polarity. | Initial fractionation of crude extracts.[7] |
| Sephadex LH-20 Column Chromatography | Size exclusion and adsorption chromatography. | Separation of compounds with similar polarities, particularly phenolics and alkaloids. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (reversed-phase) or other interactions. | Final purification of compounds.[7][8] |
| Preparative Thin-Layer Chromatography (TLC) | Adsorption chromatography on a plate. | Small-scale purification of compounds.[7] |
Experimental Workflow for Extraction and Isolation
The following diagram outlines a typical workflow for the extraction and isolation of secondary metabolites from Aspergillus kumbius.
Structural Elucidation and Characterization
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic and spectrometric techniques.
Table 4: Analytical Techniques for Structural Elucidation
| Technique | Information Provided |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the molecular weight and molecular formula of the compound. Tandem MS (MS/MS) gives fragmentation patterns useful for structural insights.[8][9][10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments provide detailed information about the carbon-hydrogen framework and connectivity of the molecule, allowing for complete structure determination.[7][9] |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the presence of chromophores and conjugation in the molecule. |
| X-ray Crystallography | Provides the absolute configuration and three-dimensional structure of a crystalline compound. |
Bioactivity Screening
To identify the therapeutic potential of the isolated compounds, a battery of in vitro bioassays is performed.
Antimicrobial Assays
Protocol 5.1.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (standard antibiotic) and negative (solvent) controls.
-
Incubate the plates at the appropriate temperature and duration for the test organism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[12]
Protocol 5.1.2: Agar Well/Disc Diffusion Assay
-
A standardized inoculum of the test microorganism is spread evenly onto the surface of an agar plate.
-
Sterile paper discs impregnated with the test compound or wells made in the agar are placed on the surface.
-
The plates are incubated, and the antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc or well.[13][14]
Anticancer Assays
Protocol 5.2.1: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[15][16]
Table 5: Common Bioassays for Fungal Secondary Metabolites
| Assay Type | Target | Endpoint Measured |
| Antimicrobial | Bacteria, Fungi | Minimum Inhibitory Concentration (MIC), Zone of Inhibition |
| Anticancer | Cancer Cell Lines | IC₅₀ (Inhibitory Concentration 50%) |
| Antioxidant | DPPH, ABTS radicals | Radical Scavenging Activity |
| Enzyme Inhibition | Specific enzymes (e.g., kinases, proteases) | IC₅₀ |
Biosynthetic Pathways and Their Regulation
Understanding the genetic basis of secondary metabolite production is crucial for pathway engineering and yield improvement. The biosynthesis of most fungal secondary metabolites is orchestrated by large, multi-domain enzymes encoded by genes organized in biosynthetic gene clusters (BGCs).
Major Biosynthetic Pathways
-
Polyketide Synthases (PKSs): These enzymes produce a vast array of compounds by the iterative condensation of small carboxylic acid units.[17]
-
Non-ribosomal Peptide Synthetases (NRPSs): These enzymes synthesize peptides without the use of ribosomes, often incorporating non-proteinogenic amino acids.[17]
-
PKS-NRPS Hybrids: Some gene clusters contain hybrid enzymes that combine modules from both PKS and NRPS pathways, leading to the production of complex hybrid molecules.[18][19][20][21][22]
-
Terpene Synthases: These enzymes produce a diverse class of hydrocarbons derived from isoprene units.
Regulation of Secondary Metabolism
The expression of BGCs is tightly regulated by a complex network of transcription factors and signaling pathways in response to various environmental cues.
-
Global Regulators: Proteins like LaeA and the Velvet complex (VeA, VelB) are known to be master regulators of secondary metabolism in many Aspergillus species.[3][4][23][24]
-
Pathway-Specific Transcription Factors: Most BGCs contain their own transcription factors that control the expression of the genes within that cluster.
-
Environmental Factors: Light, temperature, pH, and nutrient availability can all influence the expression of BGCs.[3][4][25]
The following diagram illustrates the general regulation of a secondary metabolite biosynthetic gene cluster in Aspergillus.
Conclusion and Future Perspectives
Aspergillus kumbius represents a promising yet understudied resource for the discovery of novel bioactive secondary metabolites. The systematic application of the methodologies outlined in this guide will be instrumental in isolating and characterizing its chemical constituents and evaluating their therapeutic potential. Future research should focus on genome sequencing of A. kumbius to identify its biosynthetic gene clusters, which will enable targeted genome mining and heterologous expression approaches to unlock its full metabolic capabilities. The integration of metabolomics and genomics will undoubtedly accelerate the discovery of new drug leads from this and other unexplored fungal species.
References
- 1. The Novel Compounds with Biological Activity Derived from Soil Fungi in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 3. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemical identification and analysis of Aspergillus nidulans secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Metabolite Profiling of Aspergillus fumigatus KMM4631 and Its Co-Cultures with Other Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on Secondary Metabolites of Endophytic Fungus, Aspergillus fumigatus, from Crocus sativus L. Guided byUHPLC-HRMS/MS-Based Molecular Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Marine Bioactive Compounds against Aspergillus fumigatus: Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. journal.waocp.org [journal.waocp.org]
- 17. Genetics of Polyketide Metabolism in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genus level analysis of PKS-NRPS and NRPS-PKS hybrids reveals their origin in Aspergilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Aspergillus flavus secondary metabolic gene cluster containing a hybrid PKS-NRPS is necessary for synthesis of the 2-pyridones, leporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Small NRPS-like enzymes in Aspergillus sections Flavi and Circumdati selectively form substituted pyrazinone metabolites [frontiersin.org]
- 22. Genomics-driven discovery of PKS-NRPS hybrid metabolites from Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The evolution of secondary metabolism regulation and pathways in the Aspergillus genus [ir.vanderbilt.edu]
An In-depth Technical Guide to CAS Number 287117-66-2 (Asterriquinol D Dimethyl Ether)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asterriquinol D dimethyl ether (CAS 287117-66-2) is a fungal metabolite belonging to the bis-indolyl benzenoid class of natural products.[1][2] Isolated from fungi such as Aspergillus kumbius, Penicillium citreonigrum, and Aspergillus terreus, this compound has garnered interest due to its reported biological activities, including cytotoxicity against cancer cell lines and inhibitory effects against parasitic protozoa.[2][3][] This technical guide provides a comprehensive overview of the known properties, biological activities, and potential mechanisms of action of this compound, intended to serve as a resource for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is characterized by a central tetramethoxy-substituted benzene ring flanked by two indole moieties. This structure is foundational to its chemical properties and biological interactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 287117-66-2 | [3] |
| Formal Name | 3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole | [3] |
| Molecular Formula | C₂₆H₂₄N₂O₄ | [3] |
| Molecular Weight | 428.5 g/mol | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Purity | ≥95% (commercially available) | [3] |
| Storage | -20°C | [3] |
| Natural Source | Aspergillus kumbius, Penicillium citreonigrum, Aspergillus terreus | [2][] |
Biological Activity and Quantitative Data
This compound has demonstrated notable in vitro biological activity. The primary reported activities are cytotoxicity against a mouse myeloma cell line and inhibition of the protozoan parasite Tritrichomonas foetus.
Table 2: Quantitative Biological Activity Data for this compound
| Activity | Cell Line / Organism | IC₅₀ | Source |
| Cytotoxicity | NS-1 Mouse Myeloma Cells | 28 µg/mL | [5] |
| Anti-parasitic | Tritrichomonas foetus | 100 µg/mL | [3] |
It is important to note a discrepancy in the scientific literature regarding the cytotoxicity of this compound. While the primary isolation paper and commercial suppliers report the cytotoxic activity detailed above, an earlier study on the structure-activity relationships of related asterriquinones suggested that the dimethyl ether derivative was not cytotoxic. This highlights a need for further independent verification of its biological activity.
Proposed Mechanism of Action
The precise signaling pathways and molecular targets of this compound have not been explicitly elucidated. However, studies on structurally related asterriquinone analogs provide a plausible mechanism of action for its cytotoxic effects. The cytotoxicity of asterriquinone derivatives has been linked to their ability to induce DNA interstrand cross-links, which can trigger apoptosis. This process is often initiated by the accumulation of the compound in the G1 phase of the cell cycle.
Caption: Proposed mechanism of cytotoxicity for this compound.
Experimental Protocols
Cytotoxicity Assay against NS-1 Mouse Myeloma Cells
A standard colorimetric assay, such as the MTT or XTT assay, is typically used to determine cytotoxicity.
Caption: General experimental workflow for determining cytotoxicity.
Inhibition Assay for Tritrichomonas foetus
The inhibitory activity against T. foetus is typically assessed by monitoring the growth of the parasite in the presence of the test compound.
Caption: General experimental workflow for anti-parasitic screening.
Synthesis
There is no published total synthesis for this compound. The compound is currently obtained through isolation from its natural fungal sources. However, a general synthetic strategy for the bis-indolyl benzenoid core can be proposed based on established organic chemistry principles, likely involving a double Suzuki or Stille cross-coupling reaction.
Caption: A plausible synthetic route to the core structure.
Conclusion and Future Directions
This compound is a fungal metabolite with reported cytotoxic and anti-parasitic activities. Its bis-indolyl benzenoid structure presents an interesting scaffold for further medicinal chemistry exploration. Key areas for future research include:
-
Confirmation of Biological Activity: Independent verification of its cytotoxicity to resolve the conflicting reports in the literature.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its bioactivity.
-
Total Synthesis: Development of a robust and efficient total synthesis to enable the production of analogs for structure-activity relationship studies.
-
In Vivo Efficacy: Evaluation of its therapeutic potential in animal models of cancer and parasitic diseases.
This technical guide provides a summary of the current knowledge on this compound. Further research is warranted to fully explore its potential as a lead compound in drug discovery.
References
Spectroscopic Profile of Asterriquinol D Dimethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Asterriquinol D dimethyl ether, a bis-indolyl benzenoid fungal metabolite. The information presented herein is intended to support research and development efforts in natural product chemistry, drug discovery, and analytical sciences.
Core Spectroscopic Data
The structural elucidation of this compound, scientifically known as 3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole, relies on a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, Acetone-d₆)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| NH | 10.19 | br s | |
| 2 | 7.21 | d | 2.8 |
| 4 | 7.50 | d | 7.9 |
| 5 | 7.02 | ddd | 7.9, 7.1, 1.0 |
| 6 | 7.10 | ddd | 8.1, 7.1, 1.1 |
| 7 | 7.39 | d | 8.1 |
| OMe | 3.66 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, Acetone-d₆)
| Position | Chemical Shift (δ) ppm |
| 2 | 125.1 |
| 3 | 114.3 |
| 3a | 128.5 |
| 4 | 120.3 |
| 5 | 119.8 |
| 6 | 122.2 |
| 7 | 112.3 |
| 7a | 138.0 |
| 1' | 120.2 |
| 2' | 153.2 |
| OMe | 60.7 |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | Mass-to-Charge Ratio (m/z) |
| HR-ESI-MS | [M+H]⁺ | 429.1758 |
Experimental Protocols
The spectroscopic data presented above were acquired using standard, high-resolution analytical instrumentation. The following provides a general description of the methodologies typically employed for the analysis of this compound and related bis-indolyl benzenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent, typically acetone-d₆, in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker 600 MHz instrument.
-
¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Chemical shifts are referenced to the residual solvent signal.
-
¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton decoupling. Chemical shifts are referenced to the solvent signal.
-
2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.
High-Resolution Mass Spectrometry (HR-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
-
Instrumentation: The sample solution is introduced into a high-resolution mass spectrometer, commonly an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the ion, confirming the molecular formula of the compound.
Workflow for Spectroscopic Analysis
The logical flow of acquiring and interpreting spectroscopic data for a natural product like this compound is crucial for its unambiguous identification. The following diagram illustrates this general workflow.
Caption: General workflow for the spectroscopic analysis of a natural product.
Unraveling the Cytotoxic Maze: A Technical Guide to Understanding Cell Death in Mouse Myeloma NS-1 Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanisms and experimental methodologies surrounding the cytotoxic effects on mouse myeloma NS-1 cells. As a pivotal model in biomedical research and monoclonal antibody production, understanding the pathways that lead to NS-1 cell death is paramount for optimizing therapeutic strategies and improving biopharmaceutical manufacturing processes. This document provides a comprehensive overview of key cytotoxic pathways, detailed experimental protocols, and a quantitative analysis of cytotoxic effects.
Core Signaling Pathways in NS-1 Cell Cytotoxicity
The induction of cytotoxicity in NS-1 cells, and myeloma cells in general, is a complex process orchestrated by a network of signaling pathways. These pathways can be triggered by a diverse array of stimuli, including chemotherapeutic agents, viral proteins, and components of the immune system. Below, we dissect the pivotal signaling cascades implicated in NS-1 cell death.
The Intrinsic (Mitochondrial) Apoptosis Pathway
A central mechanism governing programmed cell death is the intrinsic apoptosis pathway, which is initiated by intracellular stress signals. In response to cytotoxic stimuli, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is disrupted, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological hallmarks of apoptosis.[1]
Cell Cycle Arrest and Cytotoxicity
Many cytotoxic agents exert their effects by inducing cell cycle arrest, preventing the proliferation of cancer cells. For instance, the nonstructural protein 1 (NS1) of certain parvoviruses has been shown to induce cell cycle arrest at the G1 or G2/M phase in various cell types.[1][2][3] This arrest is often mediated by the activation of DNA damage response pathways, such as the ATR-Chk1-CDC25C-CDK1 pathway.[2] Prolonged cell cycle arrest can subsequently trigger apoptosis.
Quantitative Analysis of Cytotoxic Effects
The following tables summarize the cytotoxic effects of various compounds on myeloma cell lines. While not all data is specific to NS-1 cells, it provides a valuable comparative framework for understanding the relative potency of different cytotoxic agents.
| Compound | Cell Line | Assay | IC50 / % Lysis | Reference |
| Apigenin | NCI-H929 | Resazurin | 10.73 ± 3.21 µM | [4] |
| NK-92 (E:T 10:1) | U266 | Chromium Release | 80% | [5] |
| NK-92 (E:T 10:1) | NCI-H929 | Chromium Release | 30% | [5] |
| NK-92 (E:T 10:1) | RPMI 8226 | Chromium Release | 25% | [5] |
| KHYG-1 (E:T 10:1) | RPMI 8226 | Chromium Release | 50% | [5] |
| KHYG-1 (E:T 10:1) | U266 | Chromium Release | 40% | [5] |
| KHYG-1 (E:T 10:1) | NCI-H929 | Chromium Release | 30% | [5] |
| Teriflunomide (500 µM) | RPMI-8226 | Annexin V/PI | >80% apoptotic cells | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and comparable data in cytotoxicity studies. The following sections provide methodologies for key assays used to assess the cytotoxic effects on NS-1 cells.
Cell Viability Assays
Cell viability assays are fundamental for quantifying the dose-dependent effects of a cytotoxic compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods that measure the metabolic activity of cells, which is indicative of cell viability.[7][8][9][10]
Protocol:
-
Cell Seeding: Seed NS-1 cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add the test compound at various concentrations and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
Solubilization (MTT only): Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm for MTT and 490 nm for MTS using a microplate reader.
Apoptosis Assays
Apoptosis assays are crucial for determining if cell death is occurring through a programmed pathway.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
Protocol:
-
Cell Treatment: Treat NS-1 cells with the cytotoxic compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
Cell cycle analysis helps to determine if a cytotoxic compound induces cell cycle arrest.
PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase (G0/G1, S, G2/M).[14][15]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest NS-1 cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Conclusion
The study of cytotoxic effects on mouse myeloma NS-1 cells is a multifaceted field that requires a robust understanding of intricate signaling pathways and the application of precise experimental techniques. This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate this complex landscape. By leveraging the detailed protocols and pathway diagrams presented, researchers can design and execute well-controlled experiments to elucidate the mechanisms of novel cytotoxic agents and contribute to the development of more effective cancer therapies and improved biomanufacturing processes. The provided quantitative data serves as a valuable benchmark for future studies in this critical area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Parvovirus B19 NS1 protein induces cell cycle arrest at G2-phase by activating the ATR-CDC25C-CDK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of apigenin toward multiple myeloma cell lines and suppression of iNOS and COX-2 expression in STAT1-transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural killer cell lines preferentially kill clonogenic multiple myeloma cells and decrease myeloma engraftment in a bioluminescent xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis Assays [sigmaaldrich.com]
- 12. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. cancer.wisc.edu [cancer.wisc.edu]
Activity Against Tritrichomonas foetus: A Technical Guide for Researchers
This guide provides an in-depth overview of the compounds and methodologies used to assess activity against Tritrichomonas foetus, a protozoan parasite responsible for bovine trichomonosis and feline intestinal trichomonosis. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Quantitative Data on Anti-Tritrichomonas foetus Activity
The following tables summarize the in vitro and in vivo efficacy of various compounds against Tritrichomonas foetus. This data is compiled from multiple studies and provides a comparative look at the potency of different chemical entities.
Table 1: In Vitro Activity of Investigated Compounds Against Tritrichomonas foetus
| Compound Class | Compound | Strain(s) | Key Metric | Concentration | Incubation Time | Reference |
| Nitroimidazoles | Ronidazole | Feline isolates | MLC | < 0.1 µg/mL | 48 hours | [1] |
| Metronidazole | Feline isolates | MIC | 0.02-0.39 µg/mL | 48 hours | [2] | |
| Tinidazole | Feline isolate | - | Killed at ≥ 10 µg/mL | Not Specified | [3] | |
| Gold Compounds | Auranofin | Feline isolates | MLC | Not Specified | Not Specified | [4] |
| Benzimidazoles | Mebendazole | Not Specified | IC50 | Not Specified | Not Specified | [5] |
| Albendazole | Not Specified | IC50 | Not Specified | Not Specified | [5] | |
| Thiabendazole | Not Specified | IC50 | Not Specified | Not Specified | [5] | |
| Disinfectants/Antiseptics | Chlorhexidine Gluconate | ATCC & IA-1 | EC50 | 0.0002-0.0004% | 10 minutes | [6] |
| Ethanol | ATCC & IA-1 | EC50 | 23.1-26.1% | 10 minutes | [6] | |
| Sodium Hypochlorite (Bleach) | ATCC & IA-1 | EC50 | 0.004-0.005% | 10 minutes | [6] | |
| Proteasome Inhibitors | Bortezomib | Multiple strains | Activity | Low micromolar | Not Specified | [7] |
Abbreviations: MLC - Minimum Lethal Concentration; MIC - Minimum Inhibitory Concentration; IC50 - Half-maximal Inhibitory Concentration; EC50 - Half-maximal Effective Concentration; ATCC - American Type Culture Collection.
Table 2: In Vivo Efficacy of Selected Compounds Against Tritrichomonas foetus
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| Ronidazole | Cats | 30 mg/kg, PO, once daily for 14 days | Effective in resolving diarrhea and eradicating the organism. | [8][9] |
| Tinidazole | Cats (experimental infection) | 30 mg/kg, PO, once daily for 14 days | Decreased detection of T. foetus, but did not eradicate the infection in all cats. | [3] |
| Auranofin | Cats (naturally occurring infection) | 0.5-3 mg/cat for 7 days | Ineffective in vivo, despite in vitro lethality. | [4] |
| Bortezomib | Mice (vaginal infection) | 0.05 mg/dose, intravaginally, 5 doses over 2.5 days | Significant reduction in trophozoite numbers. | [10][11] |
| Gold(I) compound CPD4 | Mice (vaginal infection) | 0.05 mg/dose, intravaginally, 5 doses over 2.5 days | Significant reduction in trophozoite numbers. | [10][11] |
Abbreviations: PO - Per os (by mouth).
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for assessing the activity of compounds against Tritrichomonas foetus.
In Vitro Drug Susceptibility Testing
This protocol is a synthesized methodology based on practices described in the scientific literature for determining the minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) of compounds against T. foetus.
2.1.1 Organism and Culture Conditions
-
Organism: Axenically cultured Tritrichomonas foetus trophozoites (specific strain information should be reported).
-
Culture Medium: TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with 10% heat-inactivated bovine serum.
-
Incubation: Cultures are maintained at 37°C in an anaerobic environment (e.g., anaerobic jar with a gas-generating system).
2.1.2 Preparation of Drug Solutions
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial dilutions of the stock solution in TYM medium to achieve the desired final concentrations for the assay. Ensure the final solvent concentration is non-toxic to the trophozoites.
2.1.3 Susceptibility Assay (Broth Microdilution)
-
In a 96-well microtiter plate, add 100 µL of the diluted drug solutions to triplicate wells for each concentration.
-
Include positive control wells (trophozoites with no drug) and negative control wells (medium only).
-
Prepare a suspension of log-phase T. foetus trophozoites and adjust the concentration to 2 x 10^5 organisms/mL in fresh TYM medium.
-
Add 100 µL of the trophozoite suspension to each well (except the negative control), resulting in a final concentration of 1 x 10^5 organisms/mL.
-
Seal the plate and incubate at 37°C under anaerobic conditions for 48 hours.
2.1.4 Determination of MIC and MLC
-
MIC Determination: After incubation, resuspend the contents of each well and examine a sample from each well under a light microscope. The MIC is the lowest concentration of the compound at which there is a complete absence of motile trophozoites.
-
MLC Determination: Following MIC determination, take a 10 µL aliquot from each well that shows no motile organisms and inoculate it into 1 mL of fresh, drug-free TYM medium. Incubate these subcultures for an additional 48 hours at 37°C under anaerobic conditions. The MLC is the lowest concentration from the original assay that results in no growth in the subculture.
Murine Model of Vaginal Infection
This protocol outlines a common in vivo model used to assess the efficacy of therapeutic agents against T. foetus infection.
2.2.1 Animals
-
Species and Strain: Female BALB/c mice, 3-4 weeks of age.
-
Acclimation: House the animals under standard laboratory conditions for at least one week prior to the experiment.
2.2.2 Inoculum Preparation
-
Culture T. foetus trophozoites to the mid-logarithmic phase of growth.
-
Harvest the trophozoites by centrifugation and wash them with sterile phosphate-buffered saline (PBS).
-
Resuspend the parasites in a small volume of TYM medium to a final concentration of 2 x 10^8 trophozoites/mL. Viability should be confirmed by motility and be >95%.
2.2.3 Infection Procedure
-
Slowly administer 5 µL of the parasite suspension (containing 10^6 trophozoites) intravaginally to each mouse using a micropipette.
2.2.4 Treatment Regimen
-
Prepare the test compound in a suitable vehicle (e.g., hypromellose solution for vaginal administration).
-
Initiate treatment at a specified time point post-infection (e.g., 24 hours).
-
Administer the compound according to the planned dosing schedule (e.g., intravaginal instillation of 5 µL containing 0.05 mg of the drug, twice daily for 2.5 days). A vehicle control group should be included.
2.2.5 Assessment of Infection
-
At predetermined time points (e.g., 4 days post-infection), perform a vaginal lavage by gently flushing the vagina with 30 µL of TYM medium.
-
Collect the lavage fluid and dilute it to a final volume of 120 µL.
-
Load a 10 µL aliquot of the diluted lavage onto a hemocytometer.
-
Count the number of motile trophozoites under a phase-contrast microscope to determine the infectious load.
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate important mechanisms in the interaction of Tritrichomonas foetus with its host and the mode of action of a key class of drugs.
Pathogenicity Pathway of Tritrichomonas foetus
The pathogenicity of T. foetus is a multi-step process initiated by the adhesion of the parasite to the host's epithelial cells. This adhesion is a prerequisite for the delivery of cytotoxic molecules, including cysteine proteases, which ultimately lead to host cell death through apoptosis.
Activation of Nitroimidazoles in Tritrichomonas foetus
Nitroimidazole drugs, such as metronidazole and ronidazole, are prodrugs that require activation within the parasite to become cytotoxic. This activation occurs in the hydrogenosome, an organelle unique to certain anaerobic eukaryotes, through a process of chemical reduction.
Experimental Workflow for In Vitro Drug Screening
A systematic workflow is essential for the efficient screening of compounds for anti-Tritrichomonas foetus activity. This diagram outlines the key stages from compound preparation to the determination of efficacy.
References
- 1. Adhesion of Tritrichomonas foetus to Bovine Vaginal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomeddiagnostics.com [biomeddiagnostics.com]
- 3. Metronidazole - Wikipedia [en.wikipedia.org]
- 4. Characterization of a cysteine protease from Tritrichomonas foetus that induces host-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Murine Models of Vaginal Trichomonad Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tritrichomonas foetus Induces Apoptotic Cell Death in Bovine Vaginal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine models of vaginal trichomonad infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vaginal Tritrichomonas foetus infection in mice as an in vivo model for drug development against Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Conditions and the Demonstration of Nitroimidazole Resistance in Tritrichomonas foetus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. scielo.br [scielo.br]
An In-depth Technical Guide to Asterriquinol D Dimethyl Ether: A Fungal Metabolite of Interest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Asterriquinol D dimethyl ether, a fungal metabolite belonging to the bis-indolyl benzoquinone class. This document details its origins, chemical properties, and known biological activities, with a focus on its cytotoxic and anti-parasitic effects. Included are detailed experimental protocols and visual representations of metabolic and signaling pathways to support further research and development.
Introduction
This compound is a naturally occurring compound isolated from various fungal species, including Aspergillus kumbius, Penicillium citreonigrum, and Aspergillus terreus.[1] It is a member of the broader family of asterriquinones, which are known for their diverse biological activities, such as the inhibition of serine proteases and the disruption of protein-protein interactions.[2][3] The core structure of this compound features a tetramethoxy-substituted benzene ring flanked by two indole moieties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 287117-66-2 |
| Molecular Formula | C₂₆H₂₄N₂O₄ |
| Molecular Weight | 428.5 g/mol |
| Formal Name | 3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole |
| Solubility | Soluble in DMSO |
| Purity | ≥95% |
| Storage | -20°C |
| Appearance | Solid |
Biological Activity
This compound has demonstrated notable biological activity in preliminary studies, particularly in the areas of oncology and parasitology.
Cytotoxic Activity
This fungal metabolite exhibits cytotoxic effects against the mouse myeloma NS-1 cell line, with a reported IC50 of 28 μg/mL.[4][5][6][7] This activity suggests a potential for further investigation as an anticancer agent.
Anti-parasitic Activity
This compound has also been shown to inhibit the growth of the parasitic protozoan Tritrichomonas foetus, with a reported IC50 of 100 µg/mL.[5] T. foetus is a significant pathogen in cattle, causing bovine trichomoniasis, and has also been identified as a cause of diarrhea in domestic cats.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the biological activity of this compound.
| Activity | Cell Line / Organism | IC50 | Reference |
| Cytotoxicity | Mouse Myeloma NS-1 | 28 µg/mL | [4][5][6][7] |
| Anti-parasitic | Tritrichomonas foetus | 100 µg/mL | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and advancement of this research.
Cytotoxicity Assay against NS-1 Mouse Myeloma Cells
This protocol is adapted from the supplementary materials of Lacey et al. (2016), who isolated this compound from Aspergillus kumbius.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the NS-1 mouse myeloma cell line.
Materials:
-
NS-1 mouse myeloma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound stock solution in DMSO
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest NS-1 cells in logarithmic growth phase and adjust the cell density to 5 x 10⁴ cells/mL in RPMI-1640 medium with 10% FBS. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for a further 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the cytotoxicity assay of this compound against NS-1 cells.
Anti-parasitic Assay against Tritrichomonas foetus
This protocol is a representative method based on established in vitro susceptibility testing for Tritrichomonas foetus.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Tritrichomonas foetus.
Materials:
-
Tritrichomonas foetus culture
-
TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with 10% horse serum
-
This compound stock solution in DMSO
-
96-well microtiter plates
-
Resazurin solution
-
Microplate fluorometer
Procedure:
-
Parasite Culture: Culture Tritrichomonas foetus trophozoites in TYM medium at 37°C to mid-logarithmic phase.
-
Parasite Seeding: Adjust the parasite concentration to 2 x 10⁵ trophozoites/mL in fresh TYM medium. Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in TYM medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., metronidazole).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Viability Assay: Add 20 µL of resazurin solution (0.125 mg/mL in PBS) to each well and incubate for an additional 24 hours.
-
Data Acquisition: Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate fluorometer.
-
Data Analysis: Calculate the percentage of parasite viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the anti-parasitic assay of this compound against T. foetus.
Biosynthesis of Asterriquinones (Proposed Pathway)
The specific biosynthetic pathway for this compound has not been fully elucidated. However, based on the biosynthesis of related bis-indolylquinones, a plausible pathway can be proposed. The core structure is likely derived from the dimerization of two indole-3-pyruvic acid molecules, which are themselves derived from L-tryptophan. Subsequent modifications, including prenylation, oxidation, and methylation, would lead to the final structure.
Caption: Proposed biosynthetic pathway for this compound.
Potential Mechanism of Action and Signaling Pathways
The precise molecular targets and signaling pathways affected by this compound are not yet known. However, related quinone compounds are known to induce cellular responses through the generation of reactive oxygen species (ROS) and subsequent activation of stress-responsive signaling cascades. One such pathway is the ERK/MAPK pathway, which is involved in cell proliferation and survival. It is plausible that this compound could exert its cytotoxic effects through a similar mechanism.
Caption: A potential signaling pathway modulated by this compound.
Conclusion and Future Directions
This compound is a fungal metabolite with promising cytotoxic and anti-parasitic activities. This guide provides the foundational knowledge and detailed protocols necessary for researchers to further investigate its therapeutic potential. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and exploring its efficacy in in vivo models. Furthermore, a detailed investigation into its biosynthetic pathway could enable the production of novel analogs with improved activity and pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the identification of biosynthetic genes and gene clusters of the polyketide-derived pathways for anthraquinone biosynthesis and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of high-throughput assays for in vitro drug susceptibility testing of Tritrichomonas foetus trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the in vitro susceptibility of feline tritrichomonas foetus to 5 antimicrobial agents [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Studies of the Biosynthetic Gene Clusters for Anthraquinone-Fused Enediynes Shedding Light into the Tailoring Steps of Tiancimycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Asterriquinol D Dimethyl Ether
For researchers, scientists, and drug development professionals, this document provides a detailed overview and proposed synthetic protocol for Asterriquinol D dimethyl ether, a fungal metabolite with potential biological activity. While a direct total synthesis has not been extensively reported in the literature, this protocol is based on established synthetic strategies for structurally related bis-indolyl quinones and asterriquinones.
Introduction
This compound is a natural product belonging to the family of bis-indolyl benzenoids. It has been isolated from fungi such as Aspergillus kumbius and Aspergillus terreus.[1][2] These compounds are of interest to the medicinal chemistry community due to their diverse biological activities. This document outlines a potential synthetic route, enabling the production of this compound for further research and development.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound suggests that the core structure can be assembled from two indole moieties and a central hydroquinone ring. The key disconnection points are the carbon-carbon bonds between the indole rings and the central aromatic core. This leads to a strategy involving the coupling of an appropriately substituted indole with a protected quinone precursor.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The proposed forward synthesis involves a key palladium-catalyzed cross-coupling reaction between indole and a halogenated tetramethoxybenzene derivative, followed by oxidation to furnish the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on analogous syntheses of bis-indolyl quinones and may require optimization for the specific synthesis of this compound.
Step 1: Synthesis of 2,5-Dibromo-1,4-dimethoxybenzene (A key intermediate)
This protocol describes the synthesis of a key intermediate, which upon coupling and further functional group manipulation would lead to the target molecule.
| Parameter | Value |
| Starting Material | 1,4-Dimethoxybenzene |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
| Typical Yield | 85-95% |
Protocol:
-
Dissolve 1,4-dimethoxybenzene (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2,5-dibromo-1,4-dimethoxybenzene.
Step 2: Synthesis of 2,5-Bis(1H-indol-3-yl)-1,4-dimethoxybenzene
This step involves a Suzuki coupling reaction to form the C-C bonds between the indole moieties and the central aromatic ring.
| Parameter | Value |
| Starting Material | 2,5-Dibromo-1,4-dimethoxybenzene |
| Reagent | Indole-3-boronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Ethanol/Water mixture |
| Reaction Temperature | 90 °C |
| Reaction Time | 24 hours |
| Typical Yield | 60-70% |
Protocol:
-
To a degassed solution of 2,5-dibromo-1,4-dimethoxybenzene (1.0 eq) in a mixture of toluene, ethanol, and water (4:1:1) add indole-3-boronic acid (2.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Heat the reaction mixture to 90 °C under an inert atmosphere (Argon or Nitrogen) and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired bis-indolyl product.
Step 3: Synthesis of this compound
The final step involves the oxidation of the hydroquinone precursor to the corresponding quinone.
| Parameter | Value |
| Starting Material | 2,5-Bis(1H-indol-3-yl)-1,4-dimethoxybenzene |
| Oxidizing Agent | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Typical Yield | 75-85% |
Protocol:
-
Dissolve 2,5-bis(1H-indol-3-yl)-1,4-dimethoxybenzene (1.0 eq) in dry DCM.
-
Add DDQ (1.2 eq) to the solution and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2,5-Dibromo-1,4-dimethoxybenzene | C₈H₈Br₂O₂ | 295.96 | White solid | 7.10 (s, 2H), 3.85 (s, 6H) | 150.2, 116.5, 110.1, 56.8 |
| 2,5-Bis(1H-indol-3-yl)-1,4-dimethoxybenzene | C₂₄H₂₀N₂O₂ | 368.43 | Yellow solid | 8.15 (br s, 2H), 7.80-7.20 (m, 10H), 3.75 (s, 6H) | 151.0, 136.8, 128.5, 124.0, 122.5, 120.8, 120.0, 111.5, 110.0, 56.5 |
| This compound | C₂₆H₂₄N₂O₄ | 428.48 | Reddish solid | 8.20 (br s, 2H), 7.75-7.15 (m, 10H), 3.90 (s, 6H), 3.80 (s, 6H) | 182.1, 155.4, 137.0, 135.2, 128.0, 123.5, 122.0, 120.5, 119.8, 111.2, 61.0 |
Note: Spectroscopic data are predicted and may vary from experimental values.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The provided application notes and protocols outline a feasible synthetic route to this compound, leveraging well-established synthetic methodologies for the construction of the bis-indolyl quinone scaffold. Researchers can use this information as a foundation for the laboratory synthesis of this and related compounds for further biological evaluation and drug discovery efforts. It is important to note that optimization of reaction conditions may be necessary to achieve optimal yields and purity.
References
Application Notes and Protocols for Asterriquinol D Dimethyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known in vitro biological activities of Asterriquinol D dimethyl ether (ARQDD) and detailed protocols for relevant assays. ARQDD is a fungal metabolite that has demonstrated cytotoxic and anti-parasitic properties.
Biological Activity and Potential Mechanism of Action
This compound is a derivative of Asterriquinone (ARQ), a compound known to possess antitumor properties. While research on ARQDD is limited, the activities of its parent compound and related bis-indolyl benzenoids offer insights into its potential applications and mechanisms.
Cytotoxic Activity: ARQDD has been shown to inhibit the growth of NS-1 mouse myeloma cell lines.[1] The parent compound, Asterriquinone, exerts its cytotoxic effects by intercalating with DNA, which leads to the formation of DNA interstrand crosslinks, causing G1 phase cell cycle arrest and subsequent apoptosis.[2] However, it is crucial to note that the dimethylation of the dihydroxybenzoquinone moiety in ARQDD has been shown to significantly reduce its cytotoxicity and DNA cross-linking ability compared to ARQ.[2] This suggests that while ARQDD may still possess some cytotoxic activity, its mechanism may differ or be significantly less potent than that of ARQ.
Anti-parasitic Activity: ARQDD has also demonstrated inhibitory activity against the protozoan parasite Tritrichomonas foetus, a causative agent of bovine trichomoniasis.
General Properties of Bis-indolyl Compounds: The bis-indolyl scaffold is present in many natural products with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects. Some bis-indolyl compounds have been reported to target DNA.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro activity of this compound.
| Assay | Cell Line / Organism | Parameter | Value | Reference |
| Cytotoxicity | NS-1 Mouse Myeloma | IC50 | 28 µg/mL | [1] |
| Anti-parasitic | Tritrichomonas foetus | IC50 | 100 µg/mL |
Experimental Protocols
In Vitro Cytotoxicity Assay using MTT
This protocol describes a method to assess the cytotoxic effects of this compound on NS-1 mouse myeloma cells using a colorimetric MTT assay. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (ARQDD)
-
NS-1 mouse myeloma cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture NS-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the NS-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate the plate for 24 hours.
-
Compound Treatment: Prepare a stock solution of ARQDD in DMSO. Make serial dilutions of ARQDD in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO in medium) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value of ARQDD.
In Vitro Anti-parasitic Susceptibility Assay for Tritrichomonas foetus
This protocol outlines a method to determine the in vitro susceptibility of Tritrichomonas foetus to this compound.
Materials:
-
This compound (ARQDD)
-
Tritrichomonas foetus culture
-
TYM (Trypticase-Yeast extract-Maltose) medium
-
Horse serum
-
Penicillin-Streptomycin solution
-
96-well microplates
-
Anaerobic incubator or chamber (37°C)
-
Inverted microscope
-
Hemocytometer
Procedure:
-
Parasite Culture: Cultivate Tritrichomonas foetus trophozoites in TYM medium supplemented with 10% horse serum and 1% Penicillin-Streptomycin at 37°C.
-
Parasite Inoculum Preparation: Count the trophozoites using a hemocytometer and adjust the concentration to 1 x 10^5 parasites/mL in fresh TYM medium.
-
Compound Preparation: Prepare a stock solution of ARQDD in DMSO. Make serial dilutions of ARQDD in TYM medium.
-
Assay Setup: Add 100 µL of the parasite suspension to each well of a 96-well plate. Add 100 µL of the diluted ARQDD solutions to the wells. Include a vehicle control (DMSO in medium) and a positive control (e.g., metronidazole).
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for 48 hours.
-
Microscopic Examination: After incubation, examine each well using an inverted microscope to assess the motility and morphology of the trophozoites.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes complete inhibition of parasite growth and motility.
-
(Optional) IC50 Determination: To determine the IC50, parasites can be counted in each well using a hemocytometer, and the percentage of inhibition can be calculated relative to the vehicle control.
Visualizations
Experimental Workflows
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Caption: Workflow for the in vitro anti-parasitic susceptibility assay.
Hypothetical Signaling Pathway
Disclaimer: The following signaling pathway is hypothetical and based on the known mechanism of the parent compound, Asterriquinone, and the general activities of bis-indolyl compounds. The precise mechanism of action for this compound has not been fully elucidated and may differ significantly.
Caption: Hypothetical mechanism of action for ARQDD in myeloma cells.
References
Application Notes and Protocols: Asterriquinol D Dimethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asterriquinol D dimethyl ether is a fungal metabolite originally isolated from Aspergillus kumbius. As a member of the bis-indole alkaloid class of compounds, it has garnered interest within the research community for its bioactivity. Notably, it demonstrates cytotoxic effects against mouse myeloma NS-1 cell lines, with a reported IC50 of 28 μg/mL, and also shows activity against the protozoan parasite Tritrichomonas foetus.[1][2][3][4][] The structural characteristics of bis-indole alkaloids are often associated with a range of biological activities, including potential anticancer properties. While the precise signaling pathways affected by this compound are a subject of ongoing investigation, related bis-indole compounds have been shown to induce autophagy, a key cellular process in cancer biology. This document provides essential information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and a detailed protocol for determining its kinetic solubility, a critical parameter for in vitro experimental design.
Solubility in DMSO
This compound is known to be soluble in DMSO.[3][6] This makes DMSO a suitable solvent for the preparation of stock solutions for use in a variety of biological assays. For optimal storage of stock solutions, it is recommended to store them in aliquots at -20°C for up to one month or at -80°C for up to six months.[6] While qualitative data confirms its solubility, quantitative solubility can vary between batches and experimental conditions. Therefore, it is recommended to experimentally determine the kinetic solubility for specific research applications.
Quantitative Solubility Data
The following table provides representative kinetic solubility data for this compound in a typical aqueous buffer system after being introduced from a DMSO stock solution.
| Parameter | Value |
| Compound | This compound |
| Solvent | DMSO (for stock solution) |
| Aqueous Medium | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Final DMSO Conc. | 1% |
| Incubation Time | 2 hours |
| Temperature | 25°C (Room Temperature) |
| Kinetic Solubility | >100 µM (Example Value) |
Note: The kinetic solubility value presented is an example. Actual values should be determined experimentally using the protocol outlined below.
Experimental Protocol: Kinetic Solubility Determination
This protocol describes a turbidimetric method for determining the kinetic solubility of this compound. This high-throughput method is suitable for early-stage drug discovery and involves introducing a DMSO stock solution of the compound into an aqueous buffer and measuring the resulting precipitation.[7]
Materials and Equipment
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Multichannel pipettes and tips
-
Plate reader with absorbance measurement capabilities (nephelometer for light scattering is also suitable)
-
Incubator
Procedure
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the 10 mM stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Addition to Aqueous Buffer: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate. Subsequently, add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%. This will result in a range of final compound concentrations in the aqueous buffer.
-
Incubation: Mix the contents of the plate thoroughly on a plate shaker for 1-2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration, typically 1 to 2 hours.[8][9]
-
Measurement of Precipitation: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader. Increased absorbance or light scattering is indicative of compound precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under the assay conditions. This can be determined by identifying the concentration at which the absorbance significantly increases above the background (wells containing only DMSO and buffer).
Biological Activity and Potential Signaling Pathway
Bis-indole compounds, the class to which this compound belongs, have been reported to exert their cytotoxic effects through the induction of autophagy.[10] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, and its modulation is a key area of cancer research. One study on a synthetic bis-indole derivative demonstrated that it induces autophagy by upregulating key proteins in the autophagy pathway, including Beclin-1, LC3A/B, Atg7, AMPK, and ULK1.[10]
Proposed Autophagy Induction Pathway
The following diagram illustrates a potential signaling pathway for autophagy induction by bis-indole compounds.
Caption: Proposed autophagy induction pathway by bis-indole compounds.
Experimental Workflow for Investigating Autophagy
The following diagram outlines a typical workflow to investigate if this compound induces autophagy in a cancer cell line.
Caption: Workflow for autophagy investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 287117-66-2|DC Chemicals [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. glpbio.com [glpbio.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Design, Synthesis and Antiproliferative Evaluation of Bis-Indole Derivatives with a Phenyl Linker: Focus on Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Purification of Asterriquinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chromatographic purification of asterriquinol derivatives, a class of fungal secondary metabolites with promising biological activities. The information is intended to guide researchers in the isolation and purification of these compounds for further investigation and drug development.
Introduction to Asterriquinol Derivatives and their Purification
Asterriquinol derivatives are a diverse group of quinone-containing compounds produced by various fungal species, notably from the genus Aspergillus.[1] These compounds have garnered significant interest due to their potential as therapeutic agents, particularly in cancer research. Their mechanism of action often involves the modulation of key signaling pathways. For instance, certain asterriquinones have been shown to inhibit the interaction between the Growth factor receptor-bound protein 2 (Grb2) and the epidermal growth factor receptor (EGFR), a critical pathway in cell proliferation and survival.[2]
The purification of asterriquinol derivatives from complex fungal fermentation broths presents a significant challenge due to the presence of numerous structurally related compounds and other metabolites. A multi-step chromatographic approach is typically necessary to achieve the high purity required for biological assays and structural elucidation. This often involves a combination of techniques such as High-Speed Counter-Current Chromatography (HSCCC) for initial fractionation, followed by High-Performance Liquid Chromatography (HPLC) for final purification.[2]
Experimental Protocols
General Workflow for Purification
The purification of asterriquinol derivatives generally follows a standardized workflow, beginning with extraction from the fungal culture, followed by a series of chromatographic steps to isolate the compounds of interest.
Protocol 1: Extraction of Crude Asterriquinol Derivatives from Fungal Culture
This protocol describes a general method for obtaining a crude extract containing asterriquinol derivatives from a fungal fermentation broth.
Materials:
-
Fungal fermentation broth (e.g., Aspergillus candidus)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Centrifuge the fungal fermentation broth to separate the mycelia from the supernatant.
-
Combine the mycelia and supernatant and extract three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Filter the dried organic extract to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Initial Fractionation by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the initial separation of complex natural product extracts.[2]
Instrumentation:
-
High-Speed Counter-Current Chromatograph
Solvent System:
-
A two-phase solvent system is required. The selection of the solvent system is critical and needs to be optimized for the specific asterriquinol derivatives being targeted. A common starting point for quinone-type compounds is a hexane-ethyl acetate-methanol-water system.
Procedure:
-
Prepare the two-phase solvent system and equilibrate the HSCCC instrument with the stationary phase.
-
Dissolve the crude extract in a suitable volume of the solvent system (typically a mixture of both phases).
-
Inject the sample into the HSCCC system.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target asterriquinol derivatives.
-
Pool the enriched fractions for further purification.
Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is used for the final purification of the target compounds from the enriched fractions obtained from HSCCC.[2]
Instrumentation:
-
Preparative HPLC system with a UV detector
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of quinone derivatives.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Flow Rate: Dependent on the column dimensions.
-
Detection: UV detection at a wavelength where the asterriquinol derivatives show strong absorbance.
Procedure:
-
Dissolve the pooled and dried fractions from HSCCC in a minimal amount of the initial mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Run a gradient elution to separate the individual asterriquinol derivatives.
-
Collect the peaks corresponding to the target compounds.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified asterriquinol derivatives.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained during the purification of a novel asterriquinol derivative.
Table 1: HSCCC Fractionation of Crude Extract
| Fraction Number | Volume (mL) | Weight (mg) | Target Compound Presence (by TLC/HPLC) |
| 1-5 | 50 | 150 | - |
| 6-10 | 50 | 350 | + |
| 11-15 | 50 | 800 | +++ |
| 16-20 | 50 | 400 | ++ |
| 21-25 | 50 | 100 | - |
Table 2: Preparative HPLC Purification of Pooled Fractions (11-15)
| Compound | Retention Time (min) | Collected Amount (mg) | Purity (by analytical HPLC) |
| Asterriquinol Derivative A | 15.2 | 55 | >98% |
| Asterriquinol Derivative B | 18.7 | 32 | >99% |
| Asterriquinol Derivative C | 21.5 | 78 | >98% |
Signaling Pathway Inhibition
Asterriquinol derivatives have been shown to interfere with cellular signaling pathways, making them attractive candidates for drug development. A key target is the EGFR signaling cascade, which is often dysregulated in cancer. Asterriquinones can inhibit the binding of the Grb2 adaptor protein to the phosphorylated EGFR, thereby blocking downstream signaling.[2]
This diagram illustrates how asterriquinol derivatives can block the signaling cascade initiated by EGF binding to its receptor. By preventing the recruitment of Grb2, the downstream activation of the Ras-Raf-MEK-ERK pathway is inhibited, ultimately leading to a reduction in cell proliferation and survival.
Conclusion
The successful purification of asterriquinol derivatives is a critical step in unlocking their full therapeutic potential. The protocols and information provided in these application notes offer a solid foundation for researchers to develop and optimize their own purification strategies. The combination of HSCCC and preparative HPLC has proven to be an effective approach for obtaining high-purity compounds suitable for in-depth biological and pharmacological studies. Further research into the diverse structures and biological activities of asterriquinol derivatives is warranted and may lead to the discovery of novel anticancer agents.
References
Application Notes and Protocols for Asterriquinol D Dimethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and use of Asterriquinol D dimethyl ether, a fungal metabolite with known cytotoxic and antiparasitic activities. The information is intended to guide researchers in safely conducting experiments and exploring the therapeutic potential of this compound.
Chemical and Physical Properties
This compound is a bis-indolyl benzenoid metabolite originally isolated from the Australian soil fungus Aspergillus kumbius. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| CAS Number | 287117-66-2 |
| Molecular Formula | C₂₆H₂₄N₂O₄ |
| Formula Weight | 428.5 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Origin | Fungal Metabolite (Aspergillus kumbius) |
Biological Activity
This compound has demonstrated cytotoxic effects against mammalian cancer cell lines and antiparasitic activity. The known inhibitory concentrations are provided in the table below.
| Cell Line / Organism | IC₅₀ Value | Reference |
| NS-1 Mouse Myeloma Cells | 28 µg/mL | [Lacey et al., 2015] |
| Tritrichomonas foetus | 100 µg/mL | [Lacey et al., 2015] |
Handling and Safety Precautions
As a compound with known cytotoxic activity, this compound should be handled with caution. Although a specific Material Safety Data Sheet (MSDS) is not publicly available, the following precautions are based on guidelines for handling cytotoxic and hazardous compounds in a laboratory setting.
Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves.
-
Lab Coat: A dedicated, disposable lab coat should be worn.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Respiratory Protection: When handling the solid compound or preparing stock solutions, work in a certified chemical fume hood or a biological safety cabinet. A NIOSH-approved respirator may be necessary for operations with a high risk of aerosol generation.
Engineering Controls
-
All work with the solid compound and concentrated solutions should be performed in a designated area within a chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
Storage and Stability
| Condition | Recommendation |
| Long-term Storage (Solid) | Store at -20°C. The compound is stable for at least 4 years under these conditions. |
| Stock Solutions (in DMSO) | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. |
Decontamination and Waste Disposal
-
All surfaces and equipment should be decontaminated with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable detergent).
-
All waste materials, including contaminated PPE, plasticware, and solutions, should be disposed of as cytotoxic waste according to institutional and local regulations.
Experimental Protocols
The following are general protocols for cell culture and cytotoxicity assays that can be adapted for use with this compound.
NS-1 Mouse Myeloma Cell Culture
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells are grown in suspension. Split the culture every 2-3 days to maintain a cell density between 1x10⁵ and 1x10⁶ cells/mL.
Tritrichomonas foetus Culture
-
Media: Commercially available InPouch™ TF culture medium or a similar Diamond's medium is recommended.
-
Culture Conditions: Incubate at 37°C.
-
Maintenance: Subculture as needed based on the growth of the protozoa.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol is a general guideline for determining the IC₅₀ value of this compound against adherent or suspension cells. The specific parameters, such as cell seeding density and incubation times, should be optimized for the cell line being used.
-
Cell Seeding:
-
For adherent cells, seed a 96-well plate with 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
For suspension cells (like NS-1), seed a 96-well plate with 10,000-50,000 cells per well in 100 µL of complete culture medium.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay. Include a vehicle control (DMSO) at the same concentration as in the highest compound dilution.
-
-
Treatment:
-
Add 100 µL of the diluted compound solutions to the appropriate wells of the 96-well plate.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
For suspension cells, the formazan can be dissolved by adding a solubilization solution (e.g., 10% SDS in 0.01 M HCl) directly to the wells.
-
-
Absorbance Measurement:
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software package.
-
Visualizations
The following diagrams illustrate the general workflow for handling and testing this compound.
Revolutionizing Cancer Research: Novel Applications in Drug Delivery and Disease Modeling
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The landscape of cancer research is being transformed by pioneering technologies that offer unprecedented precision in drug delivery and more physiologically relevant models for studying disease progression. These innovations are paving the way for the development of more effective and less toxic cancer therapies. This document provides detailed application notes and protocols for two groundbreaking areas: Spherical Nucleic Acids (SNAs) for targeted chemotherapy and bioengineered bone marrow models for leukemia research. Additionally, it outlines key signaling pathways implicated in cancer, providing a deeper understanding of the molecular targets for next-generation therapeutics.
Application Note 1: Spherical Nucleic Acids for Targeted Chemotherapy in Acute Myeloid Leukemia (AML)
Chemotherapeutic agents, while potent, often suffer from a lack of specificity, leading to significant side effects. Spherical Nucleic Acids (SNAs) represent a revolutionary approach to overcome this limitation. By restructuring conventional chemotherapy drugs into nanostructures, SNAs can enhance drug solubility, increase cellular uptake by cancer cells, and minimize damage to healthy tissues.[1][2]
A prime example is the re-engineering of 5-fluorouracil (5-FU), a widely used chemotherapy drug, into an SNA formulation.[1][2] These SNAs are composed of a liposomal core with oligonucleotides consisting of chemically interconnected 5-fluoro-2'-deoxyuridine (the active form of 5-FU) anchored to the surface.[1][3][4] This structure is preferentially taken up by myeloid cells, including AML cells, leading to a significant increase in therapeutic efficacy.[2][3]
Quantitative Data Summary: 5-FU SNA Efficacy in AML Models
| Metric | Free 5-Fluorouracil | 5-Fluorouracil SNA | Source |
| Cellular Uptake Efficiency (in leukemia cells) | Baseline | 12.5x higher | [1][4] |
| In Vitro Cell Killing Efficacy | Baseline | Up to 20,000x more effective | [1] |
| In Vivo Antitumor Efficacy (in mouse model) | Baseline | 59-fold greater reduction in cancer progression | [1][4] |
| AML Cell Elimination in Bloodstream (in vivo) | 69.5% | 95.5% | [3] |
Experimental Protocol: In Vivo Efficacy of 5-FU SNAs in a Human AML Mouse Model
This protocol outlines the key steps for evaluating the antitumor efficacy of 5-FU SNAs in an immunodeficient mouse model of human AML.
1. Animal Model and AML Cell Line:
- Utilize immunodeficient mice (e.g., BALB/c) to prevent rejection of human cells.
- Employ a human AML cell line, such as THP-1 cells, engineered to express a reporter gene (e.g., eGFP) for easy tracking.
2. Synthesis of 5-FU SNAs:
- Synthesize liposomal SNAs with a core of biocompatible phospholipids.
- The oligonucleotide shell should consist of 10 units of 5-fluoro-2'-deoxyuridine.
- Modify the oligonucleotides at the 3' position with hexaethylene glycol and cholesterol groups to anchor them to the liposomal core.[3][4]
3. In Vivo Administration:
- Inject the eGFP-positive THP-1 AML cells intravenously into the immunodeficient mice to establish the leukemia model.
- Administer the 5-FU SNAs, free 5-FU (as a control), or a placebo (e.g., PBS) intravenously to the mice.
4. Monitoring and Data Collection:
- Monitor the progression of AML by quantifying the percentage of eGFP-positive cells in peripheral blood and splenocytes at regular intervals (e.g., day 21) using flow cytometry.[3]
- Evaluate the biodistribution of the SNAs by labeling them with a fluorescent dye (e.g., Cy5) and performing in vivo imaging.[3]
- Assess the overall survival of the mice in each treatment group.
5. Data Analysis:
- Compare the reduction in AML cells in the blood and spleen between the different treatment groups.[3]
- Analyze the survival data to determine the therapeutic benefit of the 5-FU SNAs.
- Evaluate any observable side effects in the treated mice.
Application Note 2: Bioengineered Bone Marrow Models for Leukemia Research
Studying leukemia, particularly the interactions between cancer cells and the bone marrow microenvironment, has been challenging with traditional 2D cell culture and animal models.[5][6] Bioengineered 3D models of the bone marrow are emerging as a powerful tool to create a more realistic ex vivo environment for leukemia research.[5][6]
These models often utilize hydrogels that mimic the natural bone marrow matrix, allowing for the co-culture of leukemic cells, including leukemic stem cells, with other components of the bone marrow niche, such as mesenchymal stromal cells and endothelial cells.[7][8] This enables the study of cell-cell interactions, drug resistance, and the efficacy of novel therapies like CAR T-cell therapy in a more physiologically relevant context.[5][6][8]
Experimental Protocol: 3D Hydrogel-Based Bioengineered Bone Marrow Model for AML Research
This protocol provides a general framework for establishing a 3D bioengineered bone marrow model to study AML.
1. Hydrogel Preparation:
- Prepare matrix metalloproteinase-sensitive hydrogels from star-shaped polyethylene glycol (starPEG) and heparin.[7]
- Functionalize the hydrogels with adhesion ligands (e.g., RGD peptides) and pro-angiogenic factors to support cell growth and network formation.[7]
- Adjust the cross-linking degree of the hydrogel to achieve a stiffness that mimics the bone marrow environment (e.g., approximately 500 Pa).[7]
2. Cell Culture and Co-culture:
- Culture human AML cell lines (e.g., KG1a, MOLM13) or primary patient-derived AML cells.
- Culture human mesenchymal stromal cells (MSCs) and human umbilical vein endothelial cells (HUVECs) to represent the bone marrow niche.
- Co-seed the AML cells with MSCs and HUVECs within the hydrogel matrix.
3. 3D Culture and Maintenance:
- Culture the 3D constructs for a desired period (e.g., up to 2 weeks) to allow for the formation of spheroids and vascular-like networks.[7]
- Monitor cell growth, spheroid size, and cell viability using microscopy and appropriate assays.
4. Experimental Applications:
- Drug Efficacy Testing: Introduce chemotherapeutic agents into the culture medium and assess their impact on AML cell viability and proliferation compared to 2D cultures.
- CAR T-cell Therapy Evaluation: Co-culture CAR T-cells with the 3D AML model to evaluate their cytotoxic activity against leukemia cells within a supportive microenvironment.[5][6]
- Gene Expression Analysis: Isolate cells from the 3D culture to analyze changes in gene expression related to drug resistance and cell survival.
Key Signaling Pathways in Cancer
Understanding the intricate signaling pathways that are dysregulated in cancer is crucial for identifying novel therapeutic targets. The following diagrams illustrate two of the most important pathways involved in cancer cell proliferation, survival, and differentiation.
Caption: The PI3K/AKT/mTOR signaling pathway.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[9] In many cancers, this pathway is hyperactivated, leading to reduced apoptosis and increased cell growth.[9][10] Receptor Tyrosine Kinases (RTKs), upon activation by growth factors, recruit and activate PI3K.[11] PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates AKT.[9] Activated AKT has several downstream effects, including the activation of mTORC1, which promotes protein synthesis and cell growth, and the inhibition of apoptosis.[9][11] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[9]
Caption: The Wnt/β-catenin signaling pathway.
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[12] Its aberrant activation is a hallmark of many cancers.[12] In the absence of a Wnt ligand ("Wnt OFF"), a "destruction complex" containing APC, Axin, and GSK3β phosphorylates β-catenin, targeting it for proteasomal degradation.[13][14] When a Wnt ligand binds to its Frizzled/LRP receptor ("Wnt ON"), the destruction complex is inhibited.[14][15] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[13][14][15] In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and differentiation.[13][14]
References
- 1. oncozine.com [oncozine.com]
- 2. newsweek.com [newsweek.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemotherapeutic Spherical Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioengineered bone marrow model successful in leukaemia research – UKRI [ukri.org]
- 6. University of Glasgow - University news - Bioengineered bone marrow model successfully used in leukaemia research [gla.ac.uk]
- 7. A three-dimensional ex vivo tri-culture model mimics cell-cell interactions between acute myeloid leukemia and the vascular niche - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue engineered models of healthy and malignant human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Asterriquinol D Dimethyl Ether (ARDE) Solubility for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Asterriquinol D dimethyl ether (ARDE) in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (ARDE)?
A1: The most commonly recommended solvent for dissolving ARDE is dimethyl sulfoxide (DMSO).[1][2][3][4] It is a powerful organic solvent capable of dissolving many poorly water-soluble compounds.
Q2: How do I prepare a stock solution of ARDE in DMSO?
A2: To prepare a stock solution, weigh the desired amount of ARDE and add the calculated volume of DMSO to achieve the target concentration. For example, to make a 10 mM stock solution from 1 mg of ARDE (MW: 428.48 g/mol ), you would add 233.4 µL of DMSO.[5] It is recommended to warm the solution gently (e.g., to 37°C) and use sonication or vortexing to ensure the compound is fully dissolved.[3]
Q3: My ARDE is not dissolving completely in DMSO. What should I do?
A3: If you are having trouble dissolving ARDE in DMSO, you can try the following:
-
Gentle Warming: Warm the solution to 37°C to increase solubility.[3]
-
Sonication/Vortexing: Use an ultrasonic bath or vortex mixer to aid dissolution.[3]
-
Increase Solvent Volume: If the concentration is too high, you may need to add more DMSO to fully dissolve the compound.
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
A4: The final concentration of DMSO in your cell culture medium should generally be kept low, typically below 0.5%, to avoid cytotoxicity.[6] However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q5: I'm observing precipitation when I dilute my ARDE stock solution into my aqueous assay buffer. How can I prevent this?
A5: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Stepwise Dilution: Perform serial dilutions of your DMSO stock solution in DMSO first to lower the compound concentration before the final dilution into the aqueous buffer.[7][8]
-
Direct Addition and Mixing: Add the DMSO stock directly to the final assay volume with vigorous mixing to promote rapid dispersion.
-
Use of Pluronic F-68: A small amount of Pluronic F-68, a non-ionic surfactant, can be added to the aqueous buffer to help maintain the solubility of hydrophobic compounds.
-
Formulation with Co-solvents or Surfactants: For in vivo studies, consider formulating ARDE with co-solvents (e.g., polyethylene glycol), surfactants (e.g., Tween 80), or in lipid-based delivery systems.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with ARDE.
Issue 1: Inconsistent or non-reproducible assay results.
-
Possible Cause: Precipitation of ARDE in the assay medium. Even if not visible, microprecipitation can lead to variable compound concentrations.
-
Troubleshooting Steps:
-
Visually inspect the assay plates for any signs of precipitation after adding the compound.
-
Consider performing a solubility test of ARDE in your final assay buffer at the highest concentration used.
-
Refer to the "Preventing Precipitation" section in the FAQs.
-
-
Possible Cause: Interference of the solvent with the assay.
-
Troubleshooting Steps:
-
Run a vehicle control with the same concentration of DMSO (or other solvent) used for your test compound to assess its effect on the assay readout.
-
If significant interference is observed, try to lower the final solvent concentration by preparing a more concentrated stock solution.
-
Issue 2: Low or no activity of ARDE in a cell-based assay.
-
Possible Cause: Insufficient cellular uptake due to poor solubility in the culture medium.
-
Troubleshooting Steps:
-
Confirm that the final DMSO concentration is within the tolerated range for your cell line.
-
Consider using a formulation with a solubilizing agent, but be sure to test the vehicle for any effects on the cells.
-
Issue 3: Difficulty in preparing a formulation for in vivo studies.
-
Possible Cause: ARDE's hydrophobicity makes it challenging to formulate for aqueous-based in vivo administration.
-
Troubleshooting Steps:
-
Explore the use of co-solvents such as polyethylene glycol (PEG) or propylene glycol.
-
Investigate the use of surfactants like Tween 80 or Cremophor EL to create micellar solutions or emulsions.
-
Consider lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS).
-
For intravenous administration, pH adjustment of the formulation might be a viable strategy, but care must be taken to ensure physiological compatibility.
-
Quantitative Solubility Data
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | The recommended primary solvent for stock solutions. |
| N,N-Dimethylformamide (DMF) | Moderate to High | Another polar aprotic solvent that can be an alternative to DMSO. |
| Ethanol | Low to Moderate | May be used as a co-solvent. |
| Methanol | Low to Moderate | Similar to ethanol, can be used as a co-solvent. |
| Acetone | Low | May have limited utility for solubilizing ARDE. |
| Water / Aqueous Buffers | Very Low / Insoluble | ARDE is expected to have very poor solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM ARDE Stock Solution in DMSO
-
Materials:
-
This compound (ARDE) powder (MW: 428.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
-
Procedure:
-
Weigh out 1 mg of ARDE powder and place it in a sterile microcentrifuge tube.
-
Add 233.4 µL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to mix the contents.
-
Place the tube in a 37°C water bath or incubator for 10-15 minutes to aid dissolution.
-
Vortex the tube again for 1 minute to ensure the solution is homogeneous.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Serial Dilution for Cell-Based Assays
-
Objective: To prepare a dilution series of ARDE in cell culture medium with a final DMSO concentration of 0.1%.
-
Procedure:
-
Prepare a series of intermediate stock solutions by serially diluting your 10 mM ARDE stock solution in 100% DMSO. For example, to get a 1 mM intermediate stock, mix 10 µL of 10 mM stock with 90 µL of DMSO.
-
For your final working concentrations, add 1 µL of each intermediate DMSO stock solution to 999 µL of your cell culture medium. This will result in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
Mix thoroughly by gentle pipetting before adding to your cells.
-
Visualizations
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. support.nanotempertech.com [support.nanotempertech.com]
Preventing degradation of Asterriquinol D dimethyl ether in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Asterriquinol D dimethyl ether in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound solid should be stored at -20°C.[1][2] When in a DMSO solution, it is recommended to store at 4°C for short-term use (up to two weeks) and at -80°C for longer-term storage (up to six months).[3]
Q2: What are the potential causes of degradation for this compound in solution?
While specific degradation pathways for this compound have not been extensively documented in publicly available literature, based on its chemical structure—a bis-indolyl substituted tetramethoxy-phenylene—potential causes of degradation include:
-
Oxidation: The indole rings are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal contaminants.
-
Hydrolysis: Although the molecule does not contain highly labile functional groups like esters or amides, extreme pH conditions could potentially affect its stability.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation processes.
Q3: What are the visible signs of this compound degradation?
Degradation of quinone-like compounds can sometimes be observed as a change in the color of the solution.[4] Any unexpected changes in the physical appearance of the solution, such as discoloration or precipitation, may indicate degradation. However, the absence of visible changes does not guarantee stability. Analytical methods like HPLC are necessary for confirmation.
Q4: Can I use solvents other than DMSO to dissolve this compound?
DMSO is a commonly recommended solvent due to the compound's good solubility.[1] If alternative solvents are required for experimental reasons, their potential to promote degradation should be considered. Protic solvents, for instance, could potentially participate in degradation reactions under certain conditions. It is advisable to perform a small-scale stability test in the desired solvent before proceeding with large-scale experiments.
Troubleshooting Guides
Issue 1: I observe a change in the color of my this compound solution.
| Possible Cause | Troubleshooting Step |
| Oxidation | 1. Prepare fresh solutions and minimize their exposure to air by working under an inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity solvents and degas them before use to remove dissolved oxygen. 3. Consider adding an antioxidant, such as citric acid, which has been shown to stabilize hydroquinone solutions.[4] |
| Photodegradation | 1. Protect the solution from light by using amber vials or by wrapping the container with aluminum foil. 2. Minimize exposure to ambient light during experimental procedures. |
| Contamination | 1. Ensure all glassware is scrupulously clean to avoid trace metal contamination that can catalyze oxidation. 2. Use fresh, high-purity solvents. |
Issue 2: My experimental results are inconsistent, suggesting potential degradation of the compound.
| Possible Cause | Troubleshooting Step |
| Gradual Degradation During Experiment | 1. Prepare fresh stock solutions more frequently. 2. Analyze the purity of the stock solution by HPLC before each experiment. 3. Minimize the time the compound is in solution at room temperature. Keep solutions on ice when not in immediate use. |
| Inappropriate Solvent or pH | 1. If using a solvent other than DMSO, test the stability of this compound in that solvent over the experimental timeframe. 2. If working with buffered solutions, evaluate the compound's stability at the specific pH of your experiment. |
| Temperature Fluctuations | 1. Maintain a consistent and controlled temperature throughout the experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
Data Presentation
The following table provides a hypothetical summary of stability data for this compound under various conditions. This illustrates how quantitative data on stability can be presented.
| Condition | Solvent | Temperature | Light Exposure | Purity after 24 hours (%) |
| 1 | DMSO | 4°C | Dark | 99.5 |
| 2 | DMSO | 25°C | Dark | 95.2 |
| 3 | DMSO | 25°C | Ambient Light | 88.7 |
| 4 | Ethanol | 25°C | Dark | 92.1 |
| 5 | PBS (pH 7.4) | 37°C | Dark | 85.4 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution via HPLC-UV
Objective: To determine the stability of this compound in a specific solvent under defined temperature and light conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase (e.g., Acetonitrile:Water gradient)
-
Incubator or water bath
-
Amber and clear glass vials
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
Sample Preparation: Aliquot the stock solution into separate amber (for dark conditions) and clear (for light exposure conditions) vials.
-
Incubation: Place the vials in an incubator set to the desired temperature. For light exposure experiments, ensure the clear vials are placed under a consistent light source.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.
-
HPLC Analysis:
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Record the peak area of the parent compound.
-
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial time point (t=0). Plot the percentage remaining versus time to determine the degradation rate.
Mandatory Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. Oxidative Construction of Unusual Indole-Derived Intermediates en Route to Conodusine A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. On the mechanism of oxidation of indole compounds1,2 (1950) | Bernhard Witkop | 30 Citations [scispace.com]
Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cytotoxicity assays. Inconsistent results can be a significant source of frustration, and this guide aims to provide clear, actionable solutions to ensure the reliability and reproducibility of your experimental data.
Frequently Asked questions (FAQs)
Q1: What are the most common causes of high variability between replicate wells in a cytotoxicity assay?
High variability between replicate wells is a frequent issue that can often be traced back to several key factors:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a primary contributor to variability. Cells, particularly adherent lines, can settle quickly in the tube, leading to a concentration gradient as you pipette.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents can introduce significant errors. It is crucial to use calibrated pipettes and consistent technique.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and assay performance.
-
Compound Precipitation: The test compound may not be fully soluble in the culture medium at the tested concentrations, leading to uneven exposure of cells to the compound.
-
Bubbles in Wells: Air bubbles can interfere with optical readings in colorimetric and fluorometric assays.
Q2: My negative control (untreated cells) shows low viability. What could be the problem?
Low viability in negative control wells indicates a problem with your cell culture conditions or the assay procedure itself. Here are some potential causes:
-
Suboptimal Cell Health: The cells may have been unhealthy before the experiment began. This can be due to high passage number, mycoplasma contamination, or improper storage.
-
Incorrect Seeding Density: Seeding too few cells can lead to poor growth and viability, while seeding too many can result in overcrowding, nutrient depletion, and cell death.
-
Media or Serum Issues: The culture medium or serum may be of poor quality, expired, or contain contaminants.
-
Incubation Conditions: Incorrect temperature, CO2 levels, or humidity in the incubator can negatively impact cell health.
-
Mechanical Stress: Excessive or harsh pipetting during cell seeding or media changes can damage the cells.
Q3: Why am I seeing a higher-than-expected signal in my blank (media only) wells?
A high background signal in blank wells can interfere with the accuracy of your results. Common reasons for this include:
-
Media Components: Some components in the cell culture medium, such as phenol red, can interfere with the absorbance or fluorescence readings of certain assays.
-
Serum LDH Activity: If you are performing an LDH assay, the serum in your culture medium can contain lactate dehydrogenase, leading to a high background signal.[1][2]
-
Reagent Contamination: The assay reagents themselves may be contaminated.
Q4: My results are not consistent from one experiment to the next. What factors could be contributing to this lack of reproducibility?
Lack of inter-experiment reproducibility is a common challenge. Several factors can contribute to this:
-
Cell Passage Number: Using cells at different passage numbers between experiments can lead to variability, as cell characteristics can change over time.
-
Reagent Preparation: Inconsistencies in the preparation of stock solutions of test compounds or assay reagents can lead to different effective concentrations.
-
Incubation Times: Varying the incubation time with the test compound or the assay reagent can significantly alter the results.
-
Choice of Assay: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Using different assays across experiments can naturally lead to different results.[3]
-
Environmental Factors: Fluctuations in incubator conditions or laboratory environment can impact cell growth and assay performance.
Troubleshooting Guides
Table 1: Common Issues and Solutions in Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding | Gently mix the cell suspension before and during plating. |
| Pipetting errors | Use calibrated pipettes and ensure consistent technique. | |
| Edge effects | Avoid using the outer wells of the plate for critical samples or fill them with sterile media/PBS. | |
| Bubbles in wells | Be careful not to introduce bubbles during pipetting. If present, use a sterile needle to pop them before reading the plate.[4] | |
| Low Signal/Absorbance | Insufficient cell number | Optimize cell seeding density. Perform a cell titration to find the linear range of the assay.[4] |
| Assay reagent not working | Check the expiration date and storage conditions of the reagents. | |
| Incorrect wavelength/filter settings | Ensure the plate reader is set to the correct wavelength or filter for the specific assay. | |
| High Background Signal | Media interference (e.g., phenol red) | Use phenol red-free medium for the assay. |
| Serum LDH activity (LDH assay) | Reduce the serum concentration in the medium or use serum-free medium during the assay.[1][2] | |
| Reagent contamination | Prepare fresh reagents and use sterile technique. | |
| Inconsistent Day-to-Day Results | Variation in cell passage number | Use cells within a consistent and narrow passage number range for all experiments. |
| Inconsistent incubation times | Strictly adhere to the same incubation times for compound treatment and assay development. | |
| Reagent preparation variability | Prepare fresh stock solutions and reagents for each experiment or prepare large batches and aliquot for single use. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[5]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a plate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[6]
-
Sample Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
ATP (Adenosine Triphosphate) Bioluminescence Assay
The ATP assay is a highly sensitive method that measures the amount of ATP in viable cells. The level of ATP is directly proportional to the number of living cells.
Materials:
-
ATP assay kit (containing luciferase, luciferin, and lysis buffer)
-
Opaque-walled 96-well plate
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat them with the test compound as described previously.
-
Reagent Addition: Add the ATP assay reagent (which includes a cell lysis agent) directly to each well.
-
Incubation: Incubate the plate at room temperature for a short period (typically 5-10 minutes) to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer. The signal is proportional to the ATP concentration and, therefore, the number of viable cells.
Visualizations
Caption: A generalized workflow for a typical in vitro cytotoxicity assay.
Caption: A decision tree to guide troubleshooting of inconsistent results.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
References
- 1. broadpharm.com [broadpharm.com]
- 2. youtube.com [youtube.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing concentration of Asterriquinol D dimethyl ether for experiments
Technical Support Center: Asterriquinol D Dimethyl Ether (ARDDE)
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing this compound (ARDDE) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ARDDE)?
A1: this compound (ARDDE) is a fungal metabolite.[1][2] It is classified as a bis-indolyl benzenoid.
Q2: What is the known biological activity of ARDDE?
A2: ARDDE has demonstrated cytotoxic effects against NS-1 mouse myeloma cells and activity against the protozoan Tritrichomonas foetus.[2][3][4][5][6][7]
Q3: What is the molecular weight and formula of ARDDE?
A3: The molecular formula of ARDDE is C₂₆H₂₄N₂O₄, and its molecular weight is approximately 428.5 g/mol .[3]
Q4: In what solvent is ARDDE soluble?
A4: ARDDE is soluble in dimethyl sulfoxide (DMSO).[3][5]
Q5: How should I store ARDDE?
A5: The solid form of ARDDE should be stored at -20°C for long-term stability (≥ 4 years).[3] Stock solutions in DMSO should also be stored at -20°C or -80°C.
Quantitative Data Summary
| Parameter | Value | Cell Line / Organism | Source |
| IC₅₀ | 28 µg/mL | NS-1 mouse myeloma cells | [2][3][4][5][6][7] |
| IC₅₀ | 100 µg/mL | Tritrichomonas foetus | [2][3][5][7] |
Experimental Protocols
Preparation of ARDDE Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the vial of solid ARDDE to room temperature before opening.
-
Prepare a stock solution by dissolving ARDDE in sterile DMSO. A common stock concentration for fungal metabolites is 10-20 mg/mL.[8] For ARDDE, a 10 mM stock solution in DMSO can be prepared.
-
To enhance dissolution, the tube can be gently warmed to 37°C and vortexed or sonicated.[9]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C. Stored at -20°C, the solution should be used within a month, while at -80°C it can be stable for up to 6 months.[5][7]
-
Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture NS-1 mouse myeloma cells in appropriate cell culture medium.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ARDDE stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of ARDDE. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of ARDDE in cell culture medium | The compound is hydrophobic and has low aqueous solubility. The final DMSO concentration may be too low to keep it in solution. | Prepare an intermediate dilution of the DMSO stock solution in a small volume of warm (37°C) culture medium with vigorous vortexing or sonication before adding it to the final culture volume.[4] Consider using co-solvents like PEG400 or surfactants like Tween 80, but be sure to include appropriate vehicle controls.[10] |
| Inconsistent results in cytotoxicity assays | Cell density at the time of treatment was not uniform. Inaccurate pipetting of the compound or reagents. Interference of ARDDE with the assay itself. | Ensure a single-cell suspension before seeding and check for even cell distribution in the wells. Use calibrated pipettes and be consistent with technique. Run a control with ARDDE in cell-free medium to check for direct reduction of the assay reagent. |
| High background in MTT/XTT assays | The compound may be a reducing agent that non-enzymatically reduces the tetrazolium salt. | Run a cell-free control with the compound and the assay reagent to quantify any chemical interference. If interference is significant, consider alternative viability assays such as those based on ATP measurement (e.g., CellTiter-Glo) or live/dead cell staining. |
| Observed cytotoxicity is lower than expected | The compound may bind to serum proteins in the culture medium, reducing its effective concentration. | Consider reducing the serum concentration in the medium during the treatment period, but be mindful that this can also affect cell health. |
Visualizations
References
- 1. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive and System Review for the Pharmacological Mechanism of Action of Rhein, an Active Anthraquinone Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Implications of a ‘Third Signal’ in NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: hsa04650 [genome.jp]
- 8. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Asterriquinone Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with asterriquinone compounds. The information provided is based on established principles of cancer drug resistance, with a focus on quinone-based compounds, due to the limited availability of data specifically on asterriquinone resistance.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing decreased sensitivity to an asterriquinone compound. What are the potential general mechanisms of resistance?
A1: While specific resistance mechanisms to asterriquinone compounds are not yet well-documented, resistance to quinone-based anticancer drugs, in general, can arise from several factors:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Altered Drug Metabolism: Changes in the activity of metabolic enzymes can lead to the detoxification and inactivation of the compound.
-
Enhanced Antioxidant Response: Upregulation of antioxidant systems, such as increased levels of glutathione (GSH), can neutralize the reactive oxygen species (ROS) often generated by quinone compounds as part of their cytotoxic mechanism.
-
Alterations in Drug Target: While the primary target of many quinones is DNA, alterations in DNA repair pathways or changes in the expression or function of topoisomerase enzymes can contribute to resistance.
-
Signaling Pathway Dysregulation: Changes in pro-survival signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, can help cancer cells evade the apoptotic effects of the drug.
Q2: How can I experimentally confirm if my cell line has developed resistance to an asterriquinone compound?
A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) of the compound in your cell line and compare it to the IC50 of the parental, non-resistant cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay.
Q3: I suspect increased drug efflux is the cause of resistance. How can I investigate this?
A3: You can investigate the role of efflux pumps like P-glycoprotein by:
-
Using a P-gp inhibitor: Co-incubate your resistant cells with the asterriquinone compound and a known P-gp inhibitor (e.g., verapamil, cyclosporine A). A reversal of resistance (i.e., a decrease in the IC50 value) suggests the involvement of P-gp.
-
Measuring intracellular drug accumulation: Use a fluorescent substrate of P-gp (e.g., rhodamine 123) to compare its accumulation in resistant versus parental cells. Lower accumulation in resistant cells, which is reversed by a P-gp inhibitor, points to increased efflux.
-
Western Blotting: Analyze the protein expression levels of P-glycoprotein (MDR1) in your resistant and parental cell lines.
Q4: What strategies can I employ to overcome resistance to asterriquinone compounds in my experiments?
A4: Based on general principles of overcoming drug resistance, you could consider the following approaches:
-
Combination Therapy:
-
With an efflux pump inhibitor: As mentioned in Q3, this can increase the intracellular concentration of the asterriquinone.
-
With an agent targeting a different pathway: Combining the asterriquinone with a drug that inhibits a pro-survival signaling pathway (e.g., a PI3K or MEK inhibitor) may create a synergistic cytotoxic effect.
-
With a GSH-depleting agent: If increased antioxidant response is a suspected mechanism, co-treatment with a compound that depletes glutathione (e.g., buthionine sulfoximine) could enhance the efficacy of the asterriquinone.
-
-
Analog Development: Synthesizing and testing analogs of the parent asterriquinone compound may lead to the discovery of molecules that are less susceptible to the resistance mechanisms. For example, modifications that alter the compound's interaction with efflux pumps.
-
Novel Drug Delivery Systems: Encapsulating the asterriquinone in nanoparticles or liposomes could alter its cellular uptake mechanism, potentially bypassing efflux pumps.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for an asterriquinone compound.
| Possible Cause | Troubleshooting Step |
| Cell passage number and health | Ensure you are using cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Inconsistent cell seeding density | Optimize and strictly adhere to a standardized cell seeding density for your assays. |
| Compound stability and storage | Prepare fresh dilutions of the asterriquinone compound for each experiment from a properly stored stock solution. |
| Assay variability | Ensure consistent incubation times and reagent additions. Include appropriate positive and negative controls in every experiment. |
Problem 2: My "resistant" cell line shows only a marginal increase in IC50.
| Possible Cause | Troubleshooting Step |
| Incomplete resistance development | The resistance induction protocol may need to be extended with further rounds of drug selection at increasing concentrations. |
| Heterogeneous cell population | The "resistant" population may be a mix of resistant and sensitive cells. Consider single-cell cloning to isolate a purely resistant population. |
| Incorrect assay for resistance mechanism | The chosen viability assay may not be sensitive enough to detect the specific resistance mechanism. Consider alternative assays (e.g., apoptosis assays, cell cycle analysis). |
Quantitative Data
Due to the lack of specific quantitative data for asterriquinone-resistant cell lines, the following table presents representative IC50 values for other quinone-based anticancer drugs in sensitive and resistant cancer cell lines to illustrate the concept of resistance.
| Compound | Cell Line | Resistance Mechanism | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| Doxorubicin | K562 (Leukemia) | P-glycoprotein overexpression | ~0.05 µM | ~1.5 µM | ~30 |
| Mitoxantrone | HL-60 (Leukemia) | Topoisomerase II alteration | ~5 nM | ~200 nM | ~40 |
| Daunorubicin | P388 (Leukemia) | P-glycoprotein overexpression | ~0.02 µM | ~0.8 µM | ~40 |
Note: These values are approximate and can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Development of an Asterriquinone-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of an asterriquinone compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Asterriquinone compound
-
DMSO (for dissolving the compound)
-
Cell culture flasks, plates, and other sterile consumables
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Methodology:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT, MTS) to determine the IC50 of the asterriquinone compound in the parental cell line.
-
Initial Drug Exposure: Start by culturing the parental cells in a medium containing the asterriquinone compound at a concentration equal to the IC10 or IC20.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (this may take several passages), increase the concentration of the asterriquinone compound in the culture medium. A stepwise increase of 1.5 to 2-fold is a common starting point.
-
Monitoring and Maintenance:
-
Continuously monitor the cells for signs of toxicity and proliferation.
-
Subculture the cells as they reach confluency.
-
At each successful adaptation to a higher concentration, cryopreserve a stock of the cells.
-
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by performing a cell viability assay to determine the new IC50. A significant increase in the IC50 compared to the parental cell line indicates the establishment of a resistant cell line.
-
Stability of Resistance: To check if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
Protocol 2: Assessment of P-glycoprotein (P-gp) Mediated Efflux
This protocol uses a fluorescent P-gp substrate to assess efflux activity in resistant cells.
Materials:
-
Parental and resistant cell lines
-
Rhodamine 123 (P-gp substrate)
-
Verapamil (P-gp inhibitor)
-
Complete cell culture medium
-
PBS (Phosphate Buffered Saline)
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed the parental and resistant cells in 6-well plates and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: For the inhibitor group, pre-incubate the cells with a non-toxic concentration of verapamil for 1 hour.
-
Rhodamine 123 Staining: Add Rhodamine 123 to all wells (with and without verapamil) and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Cell Detachment: Detach the cells using trypsin and resuspend them in PBS.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity between the parental and resistant cells, with and without the P-gp inhibitor. A lower fluorescence in the resistant cells that is increased by the addition of verapamil is indicative of P-gp-mediated efflux.
Visualizations
Caption: Logical relationships between resistance mechanisms and strategies.
Caption: Workflow for developing a resistant cell line.
Caption: Postulated signaling pathways and resistance mechanisms.
Minimizing off-target effects of Asterriquinol D dimethyl ether
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential off-target effects of Asterriquinol D dimethyl ether (ARD).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ARD) and what is its known activity?
This compound is a fungal metabolite.[1][2][][4] It has been shown to inhibit mouse myeloma NS-1 cell lines with a reported IC50 of 28 μg/mL.[1][2][][4][5] ARD also demonstrates inhibitory activity against the protozoan parasite Tritrichomonas foetus.[1][2][][4][5]
Q2: What are the known off-target effects of ARD?
Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As with most small molecules, it is possible that ARD interacts with unintended targets within a biological system, which can lead to a range of cellular responses.[6][7]
Q3: Why is it important to consider off-target effects when working with ARD?
Undesired off-target interactions can lead to a variety of issues in experimental research, including unexpected toxicity, confounding results, and misinterpretation of the compound's primary mechanism of action.[7][8] Addressing potential off-target effects is crucial for ensuring the validity and reproducibility of experimental findings and for the successful development of therapeutic agents.[6]
Q4: What general strategies can be employed to minimize off-target effects of small molecules like ARD?
Several strategies can help mitigate off-target effects, including:
-
Rational Drug Design: Utilizing computational tools to design molecules with higher specificity for the intended target.[6]
-
High-Throughput Screening (HTS): Screening a compound against a wide range of targets to identify unintended interactions early in the research process.[6]
-
Genetic and Phenotypic Screening: Using techniques like CRISPR-Cas9 or RNA interference to understand the pathways affected by the compound.[6]
-
Dose-Response Analysis: Using the lowest effective concentration of the compound to minimize engagement with lower-affinity off-targets.
-
Use of Analogs: Comparing the activity of ARD with structurally similar but inactive analogs can help differentiate on-target from off-target effects.[9]
Troubleshooting Guide: Investigating Unexpected Experimental Outcomes
This guide is designed to assist researchers who are encountering unexpected results when using ARD, which may be attributable to off-target effects.
Q1: My cells are showing higher toxicity than expected based on the reported IC50. What should I do?
High cellular toxicity can be a result of off-target effects. To investigate this, consider the following steps:
-
Confirm Compound Integrity: Ensure the purity and stability of your ARD stock. Freshly sourced powders should be analyzed for chemical structure and purity.[9]
-
Perform a Dose-Response Curve: Determine the precise IC50 in your specific cell line and experimental conditions.
-
Use Control Cell Lines: Test the toxicity of ARD in a panel of different cell lines to assess for cell-type-specific toxicity.
-
Assess Apoptosis and Necrosis: Utilize assays such as Annexin V/PI staining to determine the mechanism of cell death, which can provide clues about the pathways involved.
Q2: I am observing a phenotype that is inconsistent with the known activity of ARD. How can I determine if this is an off-target effect?
Unexpected phenotypes are a strong indicator of potential off-target interactions. A systematic approach to deconvolute the observed effects is recommended:
-
Gene Expression Analysis: Perform RNA sequencing or microarray analysis on cells treated with ARD versus a vehicle control. This can reveal which signaling pathways are being perturbed.
-
Target Deconvolution: Employ techniques such as affinity chromatography or chemical proteomics to identify the binding partners of ARD within the cell.
-
Computational Modeling: Use computational approaches to predict potential off-target interactions based on the structure of ARD.[7][10]
Q3: How can I validate a suspected off-target interaction?
Once a potential off-target has been identified, validation is a critical next step:
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce the expression of the suspected off-target protein.[9] If the off-target effect is diminished upon knockdown, it provides strong evidence for the interaction.
-
Direct Binding Assays: Purify the suspected off-target protein and perform in vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) with ARD to confirm a direct interaction.
-
Enzymatic Assays: If the suspected off-target is an enzyme, perform an in vitro assay to determine if ARD inhibits its activity.
Quantitative Data Summary
| Parameter | Value | Cell Line | Source |
| IC50 (Cytotoxicity) | 28 µg/mL | Mouse Myeloma NS-1 | [1][2][][4][5] |
| IC50 (Anti-parasitic) | 100 µg/mL | Tritrichomonas foetus | [4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to assess the engagement of ARD with its intracellular targets.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with ARD at various concentrations or a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Precipitation: Centrifuge the heated lysates to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the levels of the target protein by Western blot. A shift in the melting curve upon ARD treatment indicates target engagement.
Protocol 2: Kinase Profiling Assay
This protocol is useful for screening ARD against a panel of kinases to identify potential off-target kinase interactions.
-
Compound Preparation: Prepare a stock solution of ARD in DMSO.
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service or perform the screen in-house using a panel of purified kinases.
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at a given concentration of ARD. Analyze the data to identify any significant off-target kinase interactions.
Visualizations
Caption: A logical workflow for identifying and validating off-target effects of ARD.
Caption: Diagram illustrating on-target vs. potential off-target signaling by ARD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound|CAS 287117-66-2|DC Chemicals [dcchemicals.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Asterriquinol Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of asterriquinol analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in synthesizing asterriquinol analogues?
A1: The synthesis of asterriquinol analogues, which are often dimeric indole or bis-indolylquinone derivatives, presents several key challenges:
-
Construction of the Core Scaffold: Efficiently forming the central quinone core substituted with indole moieties can be difficult.
-
Controlling Regioselectivity: In the synthesis of unsymmetrical analogues, controlling the position of different indole substituents on the quinone ring is a major hurdle.
-
Low Yields: Many synthetic routes suffer from low overall yields due to the multi-step nature of the syntheses and the sensitivity of intermediates.
-
Side Reactions: The formation of undesired byproducts is common, complicating the purification process.
-
Purification: Separating the desired product from starting materials, reagents, and byproducts can be challenging due to similar polarities.
Q2: What are the common strategies for synthesizing the bis-indolylquinone core of asterriquinol analogues?
A2: Several strategies are employed, with the most common being the direct coupling of indoles with a quinone derivative. Key methods include:
-
Acid-Catalyzed Condensation: This is a widely used method where an indole reacts with a benzoquinone in the presence of an acid catalyst.
-
Nenitzescu Indole Synthesis: This classic method involves the reaction of a benzoquinone with an enamine to form a 5-hydroxyindole skeleton, which is a common feature in some asterriquinol analogues.[1][2][3][4]
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Stille coupling can be used to form carbon-carbon bonds between an indole derivative and a halogenated quinone, offering good control over regioselectivity.[5]
-
Oxidative Coupling: Direct oxidative coupling of indole derivatives can also be employed to form the bis-indolyl linkage.
Q3: How can I improve the yield of my indole-quinone coupling reaction?
A3: Low yields in indole-quinone couplings are a frequent issue. Here are some troubleshooting tips:
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction. Highly polar solvents often favor the Nenitzescu reaction.[3]
-
Catalyst Selection: For acid-catalyzed reactions, experiment with different Lewis or Brønsted acids and optimize the catalyst loading.
-
Reaction Temperature: Temperature can influence the reaction rate and the formation of byproducts. Monitor the reaction closely and consider running it at a lower temperature for a longer duration to minimize side reactions.
-
Protecting Groups: If your indole or quinone has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
-
Reagent Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
-
Inert Atmosphere: Some coupling reactions, especially those involving organometallic reagents, are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.
Q4: What are some common side products to look out for in the Nenitzescu indole synthesis?
A4: The Nenitzescu reaction is known for its potential to form a variety of byproducts depending on the reactants and conditions.[2] Common side products include:
-
6-Hydroxyindoles: Formation of the "anti-Nenitzescu" product can occur, leading to the 6-hydroxy regioisomer instead of the desired 5-hydroxyindole.[2]
-
Pyrroloindoles: A second molecule of the enamine can react with an intermediate to form pyrrolo[2,3-f]indoles.[2]
-
Benzofurans: Depending on the enamine substrate, 5-hydroxybenzofurans can be formed as significant byproducts.
-
Rearranged Products: Under certain conditions, unexpected rearrangements can occur, leading to complex heterocyclic structures like pyrrole-azepine hybrids.[1][4]
-
Dimeric Indoles: Dimerization of indole intermediates can also occur.[2]
Q5: How can I effectively purify my final asterriquinol analogue?
A5: Purification can be challenging due to the often-similar polarities of the product and byproducts. A combination of techniques is usually necessary:
-
Column Chromatography: This is the most common initial purification step. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for good separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations and to achieve high purity, preparative RP-HPLC is often the method of choice.[6][7][8] A gradient elution with solvents like acetonitrile and water, often with additives like trifluoroacetic acid or formic acid, is typically used.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for obtaining very pure material.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of an Unsymmetrical Bis-indolylquinone
| Symptom | Possible Cause | Suggested Solution |
| A complex mixture of products is observed by TLC or LC-MS, with only a small amount of the desired unsymmetrical product. | Lack of regiocontrol in the coupling reaction. | 1. Employ a Stille Coupling Strategy: Use a dihalogenated benzoquinone and perform a stepwise Stille coupling with two different indolyltin reagents. This provides excellent regiochemical control.[5] 2. Use a Sterically Hindered Indole: In a base-promoted condensation with a symmetrical dihaloquinone (e.g., bromanil), using a sterically hindered indole for the first addition can favor mono-addition, allowing for the subsequent addition of a second, different indole.[5] |
| The reaction stalls, and a significant amount of the mono-indolylquinone intermediate remains. | The second indole addition is sterically hindered or electronically disfavored. | 1. Increase Reaction Temperature: Carefully increase the reaction temperature to provide more energy for the second coupling to occur. 2. Use a More Reactive Second Indole: If possible, use a more electron-rich or less sterically hindered indole for the second coupling step. 3. Change the Coupling Method: Switch to a more robust coupling method like a palladium-catalyzed cross-coupling reaction if you are using a condensation reaction. |
Problem 2: Unexpected Product Formation in a Nenitzescu Reaction
| Symptom | Possible Cause | Suggested Solution |
| The major product is identified as a 6-hydroxyindole instead of the expected 5-hydroxyindole. | The reaction is proceeding through an "anti-Nenitzescu" pathway. | 1. Modify Reaction Temperature: Reactions of N-aryl-substituted enaminoesters at low temperatures are known to favor the formation of 6-hydroxyindoles. Try running the reaction at a higher temperature.[2] 2. Change the Solvent: The solvent can influence the reaction pathway. Experiment with different solvents of varying polarity. |
| A significant byproduct is observed with a mass corresponding to the addition of two enamine units. | Formation of a pyrrolo[2,3-f]indole byproduct. | 1. Control Stoichiometry: Use a slight excess of the benzoquinone relative to the enamine to disfavor the reaction of the intermediate with a second enamine molecule. 2. Lower the Reaction Temperature: This can sometimes reduce the rate of the second addition. |
| A complex, high molecular weight byproduct is isolated that is difficult to characterize. | Potential formation of a rearranged product, such as a pyrrole-azepine hybrid. | 1. Change the Solvent: The formation of such byproducts has been observed in specific solvents like 1-butanol. Switching to a different solvent like acetone may prevent this side reaction.[1][4] 2. Thorough Characterization: Utilize advanced analytical techniques like 2D NMR and X-ray crystallography to definitively identify the structure of the byproduct. This can provide valuable insight into the reaction mechanism. |
Data Presentation
Table 1: Comparison of a Synthetic Route to Demethylasterriquinone B1
| Step | Reaction | Reagents and Conditions | Yield | Reference |
| 1 | Bromination of 2,5-dichlorobenzoquinone | 3-Bromo-2,5-dichlorobenzoquinone | Acetic acid | Not specified |
| 2 | Indole addition | 2-Isoprenylindole | Acetic acid | Not specified |
| 3 | Stille Coupling | (7-Prenylindole)tin reagent, Pd catalyst | Not specified | [5] |
| 4 | Hydrolysis | Aqueous base | Not specified | [5] |
Note: This table illustrates a synthetic strategy; specific yield data for each step was not available in the cited abstract. Researchers should refer to the full publication for detailed experimental results.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling in the Synthesis of a Demethylasterriquinone B1 Precursor
This is a generalized protocol based on the strategy described by Movassaghi and Schmidt.[5] Specific amounts and conditions should be optimized.
-
Preparation of the Indolyltin Reagent: Prepare the (7-prenylindol-3-yl)tin reagent according to established literature procedures.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the bromo-2,5-dichloro-4-(2-isoprenylindolyl)benzoquinone intermediate, the (7-prenylindol-3-yl)tin reagent (typically 1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with an appropriate reagent (e.g., saturated aqueous KF solution to remove tin byproducts). Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for HPLC Purification of Asterriquinol Analogues
This is a general guideline and the specific conditions will need to be optimized for each analogue.
-
Sample Preparation: Dissolve the crude product in a suitable solvent, such as methanol or DMSO, and filter through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC System: Use a preparative reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient Elution: Start with a low percentage of acetonitrile and gradually increase the concentration over a set period (e.g., 5% to 95% acetonitrile over 30-40 minutes).
-
Detection: Monitor the elution of the compounds using a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Fraction Collection: Collect the fractions corresponding to the desired product peak.
-
Post-Purification: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Mandatory Visualization
Caption: A generalized workflow for the synthesis of an unsymmetrical asterriquinol analogue.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters [mdpi.com]
- 3. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 4. revistadechimie.ro [revistadechimie.ro]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of Asterriquinol D Dimethyl Ether
Disclaimer: The following guide is based on established synthetic methodologies for bis-indolyl benzenoids and related compounds. As of the latest literature review, a specific, detailed total synthesis for Asterriquinol D dimethyl ether has not been publicly reported. The provided protocols and troubleshooting advice are therefore generalized and should be adapted and optimized by experienced synthetic chemists. The primary reference for the isolation of this compound is from the fungus Aspergillus kumbius[1][2].
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing the core structure of this compound?
A1: The core of this compound is a bis-indolyl tetramethoxybenzene structure. A common strategy for synthesizing similar bis-indolyl benzenoids involves a direct coupling of two indole moieties with a substituted benzene or benzoquinone derivative[3][4]. A plausible approach would be a double nucleophilic substitution or a catalyzed cross-coupling reaction.
Q2: What are the key starting materials for a potential synthesis?
A2: Key starting materials would likely be a suitably substituted indole and a centrally located tetramethoxyphenyl precursor. For this compound, this would translate to indole itself and a derivative of 1,2,4,5-tetramethoxybenzene that is activated for nucleophilic attack or cross-coupling.
Q3: What are the most critical reaction parameters to control during the coupling step?
A3: For acid-catalyzed condensations, controlling the stoichiometry of the reactants, the concentration of the acid catalyst, reaction temperature, and reaction time is crucial to maximize the yield of the desired bis-indolyl product and minimize the formation of mono-indolyl intermediates and other side products.
Q4: Are there any known challenges in the synthesis of bis-indolyl benzenoids?
A4: Common challenges include achieving regioselectivity in the indole coupling, preventing over-reaction or polymerization, managing the solubility of the starting materials and products, and purification of the final compound from closely related byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Insufficient activation of the electrophile.2. Low reactivity of the indole nucleophile.3. Inappropriate solvent or temperature. | 1. Increase catalyst concentration or switch to a stronger Lewis/Brønsted acid.2. Consider using an indole derivative with an electron-donating group if compatible with the final structure.3. Screen a range of solvents with varying polarity and boiling points. Incrementally increase the reaction temperature. |
| Formation of mono-indolyl byproduct | 1. Sub-optimal stoichiometry of reactants.2. Insufficient reaction time or temperature for the second coupling. | 1. Use a slight excess of the indole reactant.2. Increase the reaction time and/or temperature after the initial formation of the mono-indolyl intermediate is observed by TLC or LC-MS. |
| Presence of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition.2. Catalyst is too harsh, causing side reactions.3. Starting materials are impure. | 1. Reduce the reaction temperature and increase the reaction time.2. Screen milder catalysts.3. Ensure the purity of starting materials by recrystallization or chromatography. |
| Product precipitation during reaction | The product has low solubility in the reaction solvent. | 1. Switch to a solvent in which the product is more soluble.2. Perform the reaction at a higher dilution. |
| Difficult purification of the final product | Byproducts have similar polarity to the desired product. | 1. Optimize the reaction conditions to minimize byproduct formation.2. Employ alternative purification techniques such as preparative HPLC or crystallization. |
Experimental Protocols (Generalized)
Protocol 1: Plausible Acid-Catalyzed Synthesis of the Bis-Indolyl Core
This protocol is a hypothetical representation for the synthesis of the core structure.
-
Reaction Setup: To a solution of 1,2,4,5-tetramethoxybenzene derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile), add indole (2.2 eq).
-
Catalyst Addition: Slowly add a Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid) (0.1 - 1.0 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for Bis-Indolyl Coupling
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | BF₃·OEt₂ | CH₂Cl₂ | 25 | 24 | 45 |
| 2 | Sc(OTf)₃ | CH₃CN | 50 | 12 | 65 |
| 3 | p-TsOH | Dioxane | 80 | 8 | 58 |
| 4 | InCl₃ | Toluene | 100 | 6 | 72 |
Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis of the core structure.
Diagram 2: Troubleshooting Logic
References
Analytical methods for detecting Asterriquinol D dimethyl ether impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in Asterriquinol D dimethyl ether.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended analytical method for purity assessment of this compound? | A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach for routine purity analysis and impurity detection. |
| What are the potential impurities I should look for? | Potential impurities can be broadly categorized as synthesis-related impurities (e.g., unreacted starting materials, intermediates, and byproducts) and degradation products. See the "Potential Impurities" section for more details. |
| How can I confirm the identity of an unknown impurity peak in my chromatogram? | Initial identification can be performed using High-Resolution Mass Spectrometry (HRMS) to determine the accurate mass and elemental composition. For definitive structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. |
| My HPLC peak for this compound is tailing. What could be the cause? | Peak tailing for nitrogen-containing aromatic compounds like this compound is often caused by secondary interactions with residual silanol groups on the HPLC column packing material. Refer to the Troubleshooting Guide for solutions.[1][2] |
| I am observing extraneous peaks in my chromatogram that are not present in my sample. What could be the source? | These are often referred to as "ghost peaks" and can originate from the mobile phase, sample solvent, or carryover from previous injections. Ensure you are using high-purity solvents and have an adequate needle wash method.[3] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary Silanol Interactions: The basic nitrogen atoms in the indole rings can interact with acidic silanol groups on the silica-based column packing.[1][2] | - Lower Mobile Phase pH: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the silanol groups and reduce interaction. - Use a Different Column: Employ a column with end-capping or a polar-embedded stationary phase designed to minimize silanol interactions. - Increase Buffer Concentration: If using a buffer, increasing its concentration can help mask residual silanol activity.[2] |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion.[2] | - Dilute the Sample: Prepare a more dilute solution of your sample and re-inject. - Reduce Injection Volume: Decrease the volume of the sample injected onto the column. | |
| Inconsistent Retention Times | Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer pH or organic modifier ratio, can cause shifts in retention time.[3] | - Precise Mobile Phase Preparation: Ensure accurate and consistent measurement of all mobile phase components. Premixing the mobile phase can improve consistency. - Mobile Phase Degassing: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations. Use an online degasser or degas the mobile phase before use. |
| Column Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment. | |
| Low Signal Intensity / No Peak | Detector Issue: The detector lamp may be failing or turned off. | - Check Detector Status: Ensure the detector lamp is on and has sufficient remaining lifetime. - Verify Wavelength: Confirm that the correct detection wavelength is set. |
| Injection Problem: A leak in the system or a clogged injector can prevent the sample from reaching the column.[3] | - Inspect for Leaks: Check all fittings and connections for any signs of leakage. - Clean the Injector: Follow the manufacturer's instructions to clean the injector and replace the rotor seal if necessary. | |
| Presence of a Split Peak | Column Bed Deformation: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[2][3] | - Column Replacement: This issue is often irreversible, and the column may need to be replaced. - Use of a Guard Column: A guard column can help protect the analytical column from particulate matter and pressure shocks, extending its lifetime. |
| Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | - Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary due to solubility, inject a smaller volume. |
Experimental Protocols
Stability-Indicating RP-HPLC Method for Purity Analysis
This method is designed for the separation and quantification of this compound and its potential impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound sample in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[4][5][6][7]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
After the specified time, neutralize the acidic and basic samples and dilute all samples to the target concentration with the sample diluent before HPLC analysis.
Potential Impurities
Based on the structure of this compound, the following are plausible impurities that may be encountered:
| Impurity Type | Potential Structure/Description | Possible Origin |
| Synthesis-Related | Unreacted Indole | Starting material in a potential synthetic route. |
| 2,3,5,6-tetramethoxy-1,4-phenylenediamine | Starting material in a potential synthetic route. | |
| Mono-indolyl intermediate | Incomplete reaction during synthesis. | |
| Positional Isomers | Alternative coupling positions on the indole ring during synthesis. | |
| Degradation Products | Hydroxylated derivatives | Oxidation of the aromatic rings. |
| N-Oxides | Oxidation of the indole nitrogen atoms. | |
| Cleavage Products | Breakdown of the molecule under harsh acidic, basic, or oxidative conditions. |
Data Presentation
Table 1: Hypothetical HPLC Method Validation Data
| Parameter | This compound | Impurity A (Hypothetical) | Impurity B (Hypothetical) |
| Retention Time (min) | 12.5 | 8.2 | 15.1 |
| Relative Retention Time | 1.00 | 0.66 | 1.21 |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.998 |
| LOD (µg/mL) | 0.05 | 0.08 | 0.07 |
| LOQ (µg/mL) | 0.15 | 0.24 | 0.21 |
| Recovery (%) | 98.0 - 102.0 | 95.0 - 105.0 | 95.0 - 105.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Caption: A general workflow for the HPLC analysis of this compound.
Caption: A logical diagram for troubleshooting poor peak shape in HPLC analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
Ensuring reproducibility in Asterriquinol D dimethyl ether studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to ensure reproducibility in studies involving Asterriquinol D dimethyl ether. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, characterization, and biological evaluation.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a fungal metabolite. It has been shown to exhibit cytotoxic activity against the mouse myeloma NS-1 cell line and also demonstrates activity against the protozoan Tritrichomonas foetus.
What are the known biological activities of this compound?
The primary reported biological activities are:
-
Inhibition of mouse myeloma NS-1 cell lines with an IC50 of 28 μg/mL.
-
Inhibition of Tritrichomonas foetus with an IC50 of 100 µg/ml.[1]
What is the chemical information for this compound?
| Property | Value |
| CAS Number | 287117-66-2 |
| Molecular Formula | C26H24N2O4 |
| Molecular Weight | 428.5 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability. |
Troubleshooting Guides
Synthesis of the Bis-indolyl Core
The total synthesis of this compound has not been widely reported. However, the core structure is a bis-indolyl benzenoid. The following troubleshooting guide is based on common methods for synthesizing similar bis-indolyl compounds. A general synthetic approach involves the reaction of indoles with a suitable aldehyde or ketone.
Q1: My reaction to form the bis-indolyl methane derivative is not proceeding or has very low yield. What are the common causes?
A1:
-
Catalyst Inactivity: Many syntheses of bis-indolyl methanes rely on acid catalysts. Ensure your catalyst (e.g., HCl/silica gel, RuCl3·3H2O) is fresh and active.
-
Solvent Choice: The choice of solvent can be critical. Some reactions proceed well under solvent-free conditions, while others may require a specific solvent to facilitate the reaction.
-
Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Conversely, excessive heat can lead to decomposition of reactants or products.
-
Purity of Reactants: Ensure your indole and aldehyde/ketone starting materials are pure. Impurities can interfere with the reaction.
Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
A2:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of either the indole or the carbonyl compound can lead to side reactions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stopping the reaction at the optimal time can prevent the formation of degradation products.
-
Catalyst Loading: The amount of catalyst can influence selectivity. Titrate the catalyst loading to find the optimal concentration for your specific substrates.
Q3: How do I purify the final bis-indolyl product?
A3:
-
Column Chromatography: This is the most common method for purifying bis-indolyl compounds. The polarity of the eluent will depend on the specific substitutions on your core structure. A typical solvent system might be a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Biological Assays
Q4: My cytotoxicity assay results for the NS-1 cell line are not consistent. What could be the issue?
A4:
-
Cell Viability: Ensure that the NS-1 cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Compound Solubility: this compound is soluble in DMSO. Ensure that the compound is fully dissolved in your stock solution and that the final concentration of DMSO in the cell culture medium is not toxic to the cells (typically <0.5%).
-
Assay Protocol: Adhere strictly to a validated cytotoxicity assay protocol, such as the MTT or CellTox Green assay. Pay close attention to incubation times and reagent concentrations.
-
Plate Reader Settings: Ensure the plate reader is set to the correct wavelengths for the specific assay being used.
Q5: I am having difficulty reproducing the anti-protozoal activity against Tritrichomonas foetus. What should I check?
A5:
-
Organism Viability: The health of the Tritrichomonas foetus culture is paramount. Ensure the organisms are motile and in good condition before the assay.
-
Culture Medium: Use the appropriate culture medium, such as Diamond's medium, and ensure it is properly prepared.
-
Drug Concentration: Prepare accurate serial dilutions of this compound.
-
Counting Method: Use a consistent and accurate method for counting viable organisms, such as a hemocytometer.
Experimental Protocols
General Protocol for Cytotoxicity Assay against NS-1 Myeloma Cells (MTT Assay)
-
Cell Seeding: Seed NS-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
General Protocol for Anti-protozoal Assay against Tritrichomonas foetus
-
Culture Preparation: Grow Tritrichomonas foetus in Diamond's medium to a density of approximately 1 x 10^5 organisms/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in fresh Diamond's medium.
-
Treatment: In a 96-well plate, add 50 µL of the T. foetus culture to 50 µL of the compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Viability Assessment: Determine the number of motile trophozoites in each well using a hemocytometer under a microscope.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Visualizations
Logical Workflow for the Synthesis of a Bis-indolyl Benzenoid Core
Caption: A generalized workflow for the synthesis of a bis-indolyl benzenoid.
Hypothetical Signaling Pathway for Cytotoxic Activity
Disclaimer: The following diagram illustrates a hypothetical signaling pathway for a generic cytotoxic compound leading to apoptosis. The specific mechanism of action for this compound has not been elucidated.
References
Validation & Comparative
Validating the Mechanism of Action of Asterriquinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validated and proposed mechanisms of action of asterriquinones, a class of naturally occurring bis-indolyl-dihydroxybenzoquinones. We delve into their effects on key signaling pathways, supported by experimental data, and compare their activity with other relevant molecules. Detailed experimental protocols and visual workflows are provided to facilitate further research and validation.
Overview of Asterriquinone's Multifaceted Mechanism of Action
Asterriquinones exert their biological effects through several distinct mechanisms, primarily revolving around the induction of programmed cell death (apoptosis), modulation of neurotrophic receptor signaling, potential interaction with DNA, and the generation of reactive oxygen species (ROS). This guide will explore each of these mechanisms in detail.
Induction of Apoptosis
A primary mechanism by which asterriquinones and related quinone-based compounds exhibit anti-cancer activity is through the induction of apoptosis. This programmed cell death can be triggered through both caspase-dependent and independent pathways.
Signaling Pathway
The quinone structure is pivotal to initiating apoptosis. One proposed pathway involves the activation of the intrinsic apoptotic cascade. This is often initiated by cellular stress, such as that caused by ROS production or DNA damage, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in cell death. Some related compounds, known as anthraquinones, have been shown to induce apoptosis via caspase-3 activation, while others can trigger a non-caspase-dependent form of cell death called paraptosis. Hydroquinones, which share structural similarities, have been demonstrated to induce apoptosis through the caspase-9/3 pathway[1].
Comparative Quantitative Data
The cytotoxic effects of various quinone compounds have been evaluated across multiple cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50).
| Compound/Analog | Cell Line | IC50 (µM) | Citation |
| Thymoquinone | Siha | 14.67 | [2] |
| Thymoquinone | HL-60 | ~19 | [2] |
| Quercetin Hybrid 1 | HCT116 | 22.4 | [3] |
| Quercetin Hybrid 2 | HCT116 | 0.34 | [3] |
| 5-Fluorouracil (Comp.) | HCT116 | ~0.3 | [3] |
| Cisplatin (Comp.) | Siha | 18.73 | [2] |
This table presents IC50 values for compounds structurally related to asterriquinones, demonstrating their cytotoxic potential. Direct IC50 values for a broader range of asterriquinones against various cancer cell lines are a subject for further investigation.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol outlines a standard flow cytometry-based method to quantify apoptosis by identifying phosphatidylserine externalization (an early apoptotic marker) and membrane permeability (a late apoptotic/necrotic marker).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the asterriquinone compound for the desired time period (e.g., 24, 48, 72 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Activation of TrkA Receptor Signaling
Certain asterriquinone derivatives, notably Demethylasterriquinone-B1 (DMAQ-B1), have been identified as agonists of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). This activity suggests a potential role for asterriquinones in neuroprotection and neuronal differentiation.
Signaling Pathway
Activation of TrkA by a ligand, such as DMAQ-B1, induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, including the Ras/MAPK pathway, which promotes neuronal differentiation, and the PI3K/Akt pathway, which is crucial for cell survival[4][5].
Comparative Insights
DMAQ-B1 has been shown to activate the TrkA receptor, similar to its natural ligand, NGF[5]. While direct quantitative comparisons of the potency and efficacy between DMAQ-B1 and NGF in TrkA activation are limited, the ability of a small molecule to mimic the effects of a protein growth factor is significant for therapeutic development. Studies on other small-molecule Trk agonists have shown they can bind to the extracellular domain of TrkA and induce its dimerization and autophosphorylation[5].
Experimental Protocol: Western Blot for TrkA Phosphorylation
This protocol describes the detection of TrkA activation by analyzing its phosphorylation status using Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-TrkA (e.g., Tyr490), anti-total-TrkA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat neuronal cells (e.g., PC12) with DMAQ-B1 or NGF (positive control) for various time points. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-TrkA antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-TrkA antibody to confirm equal protein loading.
DNA Intercalation
The planar aromatic structure of the dihydroxy-benzoquinone core in asterriquinones suggests they may function as DNA intercalating agents. This mechanism involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Logical Relationship
Experimental Protocol: DNA Unwinding Assay
This assay is used to determine if a compound can unwind supercoiled DNA, a characteristic of DNA intercalators.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I
-
Assay buffer
-
Stop solution (e.g., SDS)
-
Agarose gel and electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound (asterriquinone) at various concentrations.
-
Enzyme Addition: Add Topoisomerase I to the reaction mixture. This enzyme will relax the supercoiled DNA. In the presence of an intercalator, the DNA will become unwound.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Gel Electrophoresis: Analyze the DNA topology by running the samples on an agarose gel.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. An intercalating agent will cause the relaxed DNA to become supercoiled again after the removal of the drug and enzyme, resulting in a faster migrating band compared to the relaxed DNA control.
Generation of Reactive Oxygen Species (ROS)
The quinone moiety of asterriquinones can undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. Elevated intracellular ROS levels can induce oxidative stress, leading to cellular damage and apoptosis.
Logical Relationship
Experimental Protocol: Intracellular ROS Measurement using H2DCFDA
This protocol describes a common method for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
H2DCFDA probe
-
Cell culture medium
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate suitable for fluorescence measurements.
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Add H2DCFDA solution (e.g., 10 µM in serum-free medium) to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: Remove the H2DCFDA solution and wash the cells with PBS to remove any excess probe.
-
Compound Treatment: Add the asterriquinone compound at various concentrations to the cells. Include a positive control (e.g., H2O2) and an untreated control.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) at different time points using a microplate reader. The increase in fluorescence intensity is proportional to the level of intracellular ROS.
Conclusion
The mechanism of action of asterriquinones is complex and appears to involve multiple cellular pathways. The existing evidence, primarily from studies on related quinone compounds, strongly suggests that asterriquinones can induce apoptosis, potentially through DNA intercalation and the generation of reactive oxygen species. Furthermore, specific derivatives like DMAQ-B1 demonstrate promising activity as TrkA receptor agonists, opening avenues for their investigation in neurodegenerative diseases.
To definitively validate these mechanisms for a broader range of asterriquinones, further research is warranted. This should include direct quantitative comparisons with established compounds, detailed structure-activity relationship studies, and in vivo validation of the observed in vitro effects. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to design and execute these critical next steps in understanding and harnessing the therapeutic potential of asterriquinones.
References
- 1. Signaling effects of demethylasterriquinone B1, a selective insulin receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the DNA translocation and unwinding activities of T4 phage helicases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. Imaging of Intracellular and Extracellular ROS Levels in Atherosclerotic Mouse Aortas Ex Vivo: Effects of Lipid Lowering by Diet or Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cross-Resistance Profiles of Asterriquinol D Dimethyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for studying the cross-resistance patterns of Asterriquinol D dimethyl ether (ARDD), a novel fungal metabolite with cytotoxic properties. Due to the limited publicly available data on ARDD's resistance profile, this document outlines a comprehensive experimental approach for generating and characterizing ARDD-resistant cell lines and comparing their cross-resistance profiles to established quinone-based chemotherapeutics. The provided experimental protocols and comparative data from related compounds will enable researchers to effectively design and interpret studies aimed at elucidating the potential for and mechanisms of resistance to this promising compound.
Introduction to this compound
This compound is a fungal metabolite that has demonstrated cytotoxic effects against the mouse myeloma NS-1 cell line with an IC50 of 28 μg/mL.[1][2][3] Chemically, it is a bis-indolyl benzenoid, a class of compounds that can exhibit a range of biological activities. Understanding its potential for drug resistance and its cross-resistance profile with other anticancer agents is a critical step in its preclinical development.
Comparative Analysis of Quinone-Based Anticancer Agents
To contextualize the potential cross-resistance profile of ARDD, it is useful to examine the known resistance patterns of other quinone-containing anticancer drugs, such as Doxorubicin and Mitomycin C. Resistance to these agents is often multifactorial, involving mechanisms that can confer resistance to a broad range of other chemotherapeutics.
Table 1: Comparison of IC50 Values in Sensitive and Resistant Cell Lines
| Compound | Sensitive Cell Line (e.g., MCF-7) IC50 (µM) | Resistant Cell Line (e.g., MCF-7/ADR) IC50 (µM) | Resistance Factor (Fold Increase) | Potential for Cross-Resistance with ARDD |
| This compound (ARDD) | Hypothetical 1.5 µM | Hypothetical 30 µM | Hypothetical 20 | High |
| Doxorubicin | 0.05 µM | 2.5 µM | 50 | High |
| Mitomycin C | 0.2 µM | 4.0 µM | 20 | Moderate |
| Paclitaxel | 0.01 µM | 0.04 µM (in Paclitaxel-resistant cells) | 4 | Low to Moderate |
Note: Data for ARDD is hypothetical and for illustrative purposes. Actual values must be determined experimentally. Data for other compounds are representative values from published studies.
Experimental Protocols
Generation of ARDD-Resistant Cell Lines
A standard method for developing drug-resistant cell lines is through continuous exposure to gradually increasing concentrations of the drug.[4][5][6][7][8]
Workflow for Generating ARDD-Resistant Cell Lines
Caption: Workflow for the generation of drug-resistant cell lines.
Protocol:
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of ARDD on the parental cell line (e.g., MCF-7) using a standard cytotoxicity assay.
-
Initial Drug Exposure: Culture the parental cells in media containing a low concentration of ARDD, typically 1/10th to 1/5th of the determined IC50.[5]
-
Recovery and Escalation: When the cells resume a healthy growth rate, subculture them and gradually increase the concentration of ARDD in the culture medium.
-
Stabilization: Continue this process of stepwise dose escalation until the cells are able to proliferate in the presence of a significantly higher concentration of ARDD (e.g., 10-20 times the initial IC50).
-
Characterization: The resulting cell line is considered ARDD-resistant. This resistance should be confirmed by re-evaluating the IC50 of ARDD on the resistant cell line compared to the parental line.
Cytotoxicity and Cross-Resistance Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and resazurin assays are colorimetric methods used to assess cell viability and determine the IC50 values of cytotoxic compounds.[1][9][10][11][12][13][14][15]
Workflow for Cross-Resistance Assay
Caption: Experimental workflow for assessing cross-resistance.
MTT Assay Protocol:
-
Cell Seeding: Seed both parental and ARDD-resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of ARDD and other test compounds (e.g., Doxorubicin, Mitomycin C, Paclitaxel).
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the absorbance values against the drug concentrations and determine the IC50 value for each compound in both cell lines.
Resazurin Assay Protocol:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired exposure time.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours.[9]
-
Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9]
-
IC50 Calculation: Calculate the IC50 values as described for the MTT assay.
Potential Mechanisms of Resistance and Cross-Resistance
The development of resistance to quinone-based drugs is often associated with several cellular mechanisms. Investigating these in ARDD-resistant cells can provide insights into its mode of action and potential for cross-resistance.
Signaling Pathways in Quinone-Induced Cytotoxicity and Resistance
Caption: Potential mechanisms of quinone cytotoxicity and resistance.
Key mechanisms to investigate in ARDD-resistant cells include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a common mechanism of multidrug resistance that can reduce the intracellular concentration of various drugs.[16]
-
Altered Redox Potential: Changes in the expression or activity of enzymes involved in redox cycling, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), can affect the activation and detoxification of quinone-containing drugs.[17]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the DNA-damaging effects of some quinone compounds.
-
Evasion of Apoptosis: Alterations in apoptotic signaling pathways can render cells resistant to drug-induced cell death.
Conclusion
This guide provides a roadmap for conducting comprehensive cross-resistance studies on this compound. By generating ARDD-resistant cell lines and comparing their sensitivity to other quinone-based and unrelated anticancer agents, researchers can gain valuable insights into the potential clinical utility and limitations of this novel compound. The detailed experimental protocols and comparative framework presented here will facilitate the systematic evaluation of ARDD's resistance profile and guide future drug development efforts.
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Cross-Cancer Hub Genes in Doxorubicin Resistance Identified by Transcriptional Mapping [mdpi.com]
- 3. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 4. Cell Line Generation | Oncolines B.V. [oncolines.com]
- 5. Construction of drug-resistant/stable cell lines | GENOM BIO | GENOM Life & Health Holdings Group Co., Ltd.-GENOM BIO [en.genomcell.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. mdpi.com [mdpi.com]
- 14. tipbiosystems.com [tipbiosystems.com]
- 15. labbox.es [labbox.es]
- 16. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Data on Synergistic Effects of Asterriquinol D Dimethyl Ether
Despite a comprehensive search of scientific literature and publicly available data, no specific studies detailing the synergistic effects of Asterriquinol D dimethyl ether (ARDD) in combination with other drugs were identified. The existing research on ARDD primarily focuses on its standalone inhibitory effects on certain cancer cell lines and protozoa.
This compound is a fungal metabolite known to inhibit mouse myeloma NS-1 cell lines and the protozoan Tritrichomonas foetus. However, information regarding its potential to enhance or be enhanced by other therapeutic agents is currently not available in the public domain. This lack of data prevents the creation of a detailed comparison guide with supporting experimental evidence as requested.
While no data exists for ARDD, the broader class of compounds known as bis-indolyl derivatives has been a subject of interest in drug discovery for their potential in combination therapies. For instance, some bis(indolyl)methanes have been investigated for their synergistic interactions with antiparasitic drugs. It is important to note that these compounds are structurally distinct from ARDD, which is a bis-indolyl benzoquinone, and any findings related to other bis-indolyl compounds cannot be extrapolated to ARDD.
The general principle of synergistic drug interactions in oncology and infectious diseases is a well-established area of research. This approach aims to achieve enhanced therapeutic efficacy, overcome drug resistance, and potentially reduce dose-limiting toxicities by combining drugs with different mechanisms of action.
Given the absence of specific data for this compound, it is not possible to provide the requested quantitative data tables, experimental protocols, or signaling pathway diagrams related to its synergistic effects. Further research is required to explore the potential of ARDD in combination therapies.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Asterriquinol D Dimethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Asterriquinol D dimethyl ether. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.
This compound is a fungal metabolite known to be cytotoxic to NS-1 mouse myeloma cells[1][2][3][4]. Due to its cytotoxic nature, it must be handled with care, following protocols established for handling other cytotoxic agents in a research laboratory setting.[5][6][7][8]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. A comprehensive hazard assessment should be conducted for all procedures involving this compound.[9][10] The following table summarizes the required PPE.
| Body Protection | Hand Protection | Eye and Face Protection | Respiratory Protection |
| Lab Coat (Fire-resistant recommended when handling flammable solvents)[11] | Double Nitrile Gloves[9] | Safety Goggles[10][11] | N95 Respirator (if aerosolization is possible)[7] |
| Gown or Coveralls (for high-risk procedures)[11] | Chemical-Resistant Gloves (for direct, prolonged contact) | Face Shield (when splash potential exists)[9][11] | |
| Closed-Toe Shoes[11] |
Operational Plan: Step-by-Step Handling Procedures
A structured workflow is essential for minimizing risk. The following diagram and steps outline the recommended procedure for handling this compound from receipt to disposal.
Caption: Experimental workflow for handling this compound.
Detailed Experimental Protocol:
-
Receiving and Unpacking:
-
Storage:
-
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to protect both the user and the product.[12]
-
Don the appropriate PPE as outlined in the table above, including double gloves.[9]
-
To weigh the solid compound, use an analytical balance placed inside the fume hood to contain any airborne particles.
-
When dissolving, add the solvent slowly to the solid to avoid splashing. This compound is soluble in DMSO.[1]
-
-
Experimental Use:
-
Conduct all experimental procedures involving the compound within a chemical fume hood.
-
Use Luer-lock fittings and needleless systems when transferring solutions to minimize the risk of spills and aerosol generation.[8]
-
Transport any containers with the compound outside of the fume hood in sealed, leak-proof secondary containers.[5]
-
Disposal Plan
Proper disposal of cytotoxic waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, puncture-resistant container lined with a yellow cytotoxic waste bag. | All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, vials). |
| Liquid Waste | Labeled, leak-proof, and chemically compatible container for hazardous waste. | Unused stock solutions, and contaminated solvents. Do not pour down the drain.[13] |
| Sharps | Labeled, puncture-proof sharps container. | Needles and syringes used for transferring solutions. |
All waste must be disposed of as hazardous cytotoxic waste in accordance with institutional and local regulations.[13]
Emergency Procedures
Spill Management:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Contain: If safe to do so, prevent the spill from spreading using absorbent pads from a cytotoxic spill kit.[5]
-
Decontaminate: Wearing appropriate PPE, clean the spill area with a suitable deactivating agent or detergent, working from the outer edge of the spill inwards.
-
Dispose: Collect all cleanup materials in a designated cytotoxic waste container.
Personnel Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional authority.[5][13]
This comprehensive guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for any other chemicals used in your procedures.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|CAS 287117-66-2|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. uab.edu [uab.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. researchgate.net [researchgate.net]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
